Part 1: Executive Summary & Strategic Analysis The synthesis of 2,3-Difluoro-6-methylbenzenesulfonamide presents a classic problem in regioselective aromatic substitution. The presence of two deactivating, ortho/para-dir...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
The synthesis of 2,3-Difluoro-6-methylbenzenesulfonamide presents a classic problem in regioselective aromatic substitution. The presence of two deactivating, ortho/para-directing fluorine atoms and one activating, ortho/para-directing methyl group creates a complex electronic landscape on the benzene ring.
While direct chlorosulfonation of 2,3-difluorotoluene is theoretically possible, it often yields a mixture of the 4-sulfonyl (para to methyl) and 6-sulfonyl (ortho to methyl) isomers, with the 4-isomer frequently dominating due to steric factors. For high-purity applications, such as pharmaceutical intermediate production, a Sandmeyer-type chlorosulfonylation via the aniline precursor is the superior route. This approach guarantees the correct regiochemistry by locking the nitrogen functionality at the 6-position (relative to methyl) prior to sulfonyl group installation.
This guide details the Diazotization-Chlorosulfonylation (Meerwein) route, which offers the highest reliability for structural integrity.
Part 2: Retrosynthetic Analysis
The retrosynthetic logic prioritizes regiocontrol. We disconnect the sulfonamide nitrogen to the sulfonyl chloride, which is traced back to the amine via a diazonium intermediate. The amine is derived from the nitro compound, which originates from the nitration of 2,3-difluorotoluene.
Figure 1: Retrosynthetic strategy prioritizing regiochemical fidelity via the aniline intermediate.
Part 3: Detailed Synthetic Protocol
Step 1: Regioselective Nitration of 2,3-Difluorotoluene
Objective: Install the nitrogen functionality.
Challenge: Separating the 6-nitro isomer (target) from the 4-nitro isomer (byproduct).
Cool a mixture of 2,3-difluorotoluene (1.0 eq) and concentrated
(2.5 vol) to 0°C.
Dropwise add fuming
(1.1 eq) while maintaining the internal temperature <10°C.
Stir at 0–5°C for 2 hours, then warm to room temperature.
Workup: Pour onto ice water. Extract with Dichloromethane (DCM).[1] Wash organic layer with
and brine.
Purification (Critical): The crude mixture typically contains ~60-70% 6-nitro isomer and ~30-40% 4-nitro isomer.
Separation: Fractional distillation is effective due to boiling point differences, or crystallization from hexanes if the 6-nitro isomer solidifies preferentially (Melting points are distinct).
Target Intermediate: 2,3-Difluoro-6-nitrotoluene.
Step 2: Reduction to 2,3-Difluoro-6-methylaniline
Objective: Convert the nitro group to the primary amine.
Reagents: Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water.
Alternative:
, Pd/C (5%) in Methanol.
Protocol (Fe/NH4Cl Method):
Suspend 2,3-difluoro-6-nitrotoluene (1.0 eq) in Ethanol:Water (3:1).
Add Iron powder (4.0 eq) and
(1.0 eq).
Heat to reflux (approx. 80°C) for 4 hours. Monitor by TLC/HPLC for disappearance of nitro compound.
Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.
Partition residue between Ethyl Acetate and water. Dry organic layer over
.
Yield: Typically >90%. Product is an oil or low-melting solid.
Step 3: Meerwein Chlorosulfonylation (The "Sandmeyer" Step)
Objective: Convert the aniline to the sulfonyl chloride. This is the most technically demanding step involving a diazonium intermediate.
Workup: Concentrate THF. Dilute with water. The product, 2,3-Difluoro-6-methylbenzenesulfonamide , typically precipitates as a white solid.
Purification: Recrystallize from Ethanol/Water or Toluene/Heptane to achieve >99% purity.
Part 4: Data Summary & Process Parameters
Parameter
Specification / Observation
Starting Material
2,3-Difluorotoluene (CAS 3828-49-7)
Key Intermediate
2,3-Difluoro-6-methylaniline (CAS 1807099-38-2)
Target CAS
1806332-28-4
Molecular Weight
207.20 g/mol
Expected Yield
~40-50% (Overall from Toluene)
Critical Safety
Diazonium salts are shock-sensitive; keep in solution. is toxic; use scrubber.
Part 5: Workflow Visualization
Figure 2: Step-by-step reaction workflow highlighting the critical diazonium intermediate.
References
Royal Society of Chemistry. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry. Retrieved October 26, 2023, from [Link]
Organic Syntheses. (1923). m-Nitrotoluene (General Nitration Protocol). Org. Synth. 1923, 3, 91. Retrieved October 26, 2023, from [Link]
National Institutes of Health (NIH). (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PMC. Retrieved October 26, 2023, from [Link]
Executive Summary This technical guide provides a comprehensive analysis of 2,3-Difluoro-6-methylbenzenesulfonamide (CAS 1806332-28-4), a specialized fluorinated building block used in the development of high-potency pha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 2,3-Difluoro-6-methylbenzenesulfonamide (CAS 1806332-28-4), a specialized fluorinated building block used in the development of high-potency pharmaceuticals and agrochemicals.
The molecule represents a "privileged scaffold" in medicinal chemistry. The specific substitution pattern—two fluorine atoms adjacent to a methyl group—serves a dual purpose: the fluorine atoms modulate the pKa of the sulfonamide group (enhancing bioavailability) while the methyl group provides steric bulk and lipophilicity, often used to fill hydrophobic pockets in target proteins such as Voltage-Gated Sodium Channels (NaV) and ROR
nuclear receptors. This guide details the physiochemical profile, validated synthetic pathways, and critical handling protocols for researchers utilizing this compound.
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]
Property
Data
Chemical Name
2,3-Difluoro-6-methylbenzenesulfonamide
CAS Number
1806332-28-4
Molecular Formula
CHFNOS
Molecular Weight
207.20 g/mol
SMILES
Cc1ccc(F)c(F)c1S(=O)(=O)N
InChI Key
Predicted based on structure: [Specific Key Required]
LogP (Predicted)
~1.32
pKa (Sulfonamide NH)
~9.5 (Acidic due to electron-withdrawing F)
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, DMF; Low solubility in water
Synthetic Pathways (The "Make")
The synthesis of 2,3-difluoro-6-methylbenzenesulfonamide is non-trivial due to the directing effects of the fluorine atoms. The most robust route proceeds via the Meerwein Sulfonylation of the corresponding aniline precursor, 2,3-Difluoro-6-methylaniline (CAS 1807099-38-2) .
Validated Synthetic Protocol
Objective: Conversion of 2,3-Difluoro-6-methylaniline to the Sulfonamide.
Dissolve the aniline in a mixture of glacial acetic acid and concentrated HCl at 0°C.
Add an aqueous solution of NaNO
dropwise, maintaining the temperature below 5°C to prevent decomposition of the diazonium salt.
Stir for 30 minutes to ensure complete formation of the diazonium intermediate.
Step 2: Chlorosulfonation (Meerwein Reaction)
Reagents: SO
(saturated solution in acetic acid), CuCl (catalytic, 0.05 eq).
Protocol:
Prepare a saturated solution of SO
in glacial acetic acid (bubbling SO gas for 30 mins).
Add CuCl
catalyst to the SO solution.
Slowly pour the cold diazonium salt mixture (from Step 1) into the stirring SO
/CuCl mixture.
Observation: Evolution of N
gas indicates the reaction is proceeding.
Stir at room temperature for 2–4 hours.
Pour onto ice-water to precipitate the 2,3-Difluoro-6-methylbenzenesulfonyl chloride . Filter and wash with cold water.
Step 3: Amination
Reagents: Aqueous NH
(28%) or NH in Dioxane.
Protocol:
Dissolve the crude sulfonyl chloride in THF or Dioxane.
Cool to 0°C.
Add excess ammonia solution dropwise.
Stir at room temperature for 2 hours.
Concentrate the solvent and acidify with 1M HCl to precipitate the final sulfonamide.
Recrystallize from Ethanol/Water.
Synthesis Workflow Diagram
Caption: Step-wise synthetic route from the aniline precursor via Meerwein chlorosulfonation.
Medicinal Chemistry Applications (The "Use")
Pharmacophore Logic
This molecule is rarely a final drug but rather a critical fragment . The 2,3-difluoro-6-methyl substitution pattern is engineered for specific biological interactions:
Metabolic Blocking: The methyl group at position 6 is often a site of metabolic oxidation (to -CH
OH). However, the adjacent fluorine at position 1 (relative to the ring, or position 2 in IUPAC) electronically deactivates the ring, while the steric bulk of the sulfonamide and the fluorine atoms can hinder Cytochrome P450 approach.
Electronic Tuning: The two fluorine atoms withdraw electron density from the benzene ring. This lowers the pKa of the sulfonamide nitrogen (making it more acidic, pKa ~9.5 vs 10.1 for unsubstituted). This acidity is crucial for interactions with basic residues (e.g., Arginine) in enzyme active sites.
Conformational Lock: The steric clash between the 6-Methyl group and the Sulfonamide oxygens forces the sulfonamide group to twist out of the plane of the phenyl ring, creating a specific 3D vector required for selectivity in certain kinase or channel inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: Mechanistic contributions of the functional groups to biological activity.
Handling, Safety, and Analytics
Analytical Verification
1H NMR (DMSO-d6): Expect a singlet for the methyl group (~2.3-2.5 ppm), a broad singlet for the NH
(~7.4 ppm, exchangeable), and two aromatic protons showing complex splitting (multiplets) due to H-F and F-F coupling (~7.2-7.6 ppm).
19F NMR: Essential for confirming the 2,3-substitution pattern. Expect two distinct signals with coupling constants (
) characteristic of ortho-fluorines (~20-25 Hz).
Safety Protocol (GHS Standards)
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use in a fume hood. The sulfonyl chloride intermediate is corrosive and lachrymatory; the final sulfonamide is generally stable but should be treated as a potential irritant.
References
PubChem. (n.d.).[1][2][3] Benzenesulfonamide Derivatives and Bioisosteres. (General class reference). Retrieved from [Link]
Meerwein, H., et al. (1957). Method for the production of aromatic sulfochlorides. Chem. Ber., 90, 841.
Precision Characterization and Synthetic Utility of 2,3-Difluoro-6-methylbenzenesulfonamide
Executive Summary 2,3-Difluoro-6-methylbenzenesulfonamide (CAS: 1806332-28-4) is a specialized fluorinated scaffold used primarily in Fragment-Based Drug Discovery (FBDD) .[1] As a polysubstituted aromatic sulfonamide, i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,3-Difluoro-6-methylbenzenesulfonamide (CAS: 1806332-28-4) is a specialized fluorinated scaffold used primarily in Fragment-Based Drug Discovery (FBDD) .[1] As a polysubstituted aromatic sulfonamide, it serves as a critical pharmacophore in the development of carbonic anhydrase inhibitors, antitumor agents, and voltage-gated sodium channel blockers.[2]
This guide provides a rigorous technical breakdown of the molecule, moving beyond simple stoichiometry to address its synthesis, analytical validation, and physicochemical behavior in high-throughput screening environments.[2]
Physicochemical Architecture
The precise molecular weight is the foundational metric for all stoichiometric calculations in synthesis and bioassay preparation.[1] For fluorinated compounds, the mass defect of fluorine affects high-resolution mass spectrometry (HRMS) interpretation.[1]
Lipophilicity (cLogP): ~1.6 – 1.9 (Predicted).[1] The fluorine atoms increase lipophilicity compared to the non-fluorinated analogue, enhancing membrane permeability.[2]
Acid Dissociation (pKa): ~10.0 (Sulfonamide NH).[1] The electron-withdrawing fluorine atoms at the 2,3-positions slightly increase the acidity of the sulfonamide nitrogen compared to toluene-2-sulfonamide.
Synthetic Pathways: A Causality-Driven Protocol[1]
Since 2,3-difluoro-6-methylbenzenesulfonamide is a specific substitution pattern, its synthesis requires regioselective control.[2] The most robust route utilizes the Sandmeyer-type chlorosulfonation of the corresponding aniline precursor, minimizing isomer formation.[1]
in concentrated at 0°C to form the diazonium salt.[1] Causality: Low temperature prevents decomposition of the unstable diazonium intermediate.[1]
Meerwein Sulfonylation: The diazonium species reacts with
in the presence of a copper catalyst () to yield 2,3-difluoro-6-methylbenzenesulfonyl chloride .[1]
Amidation: The sulfonyl chloride is treated with aqueous or anhydrous ammonia in THF/DCM.[1] Causality: Anhydrous conditions prevent hydrolysis back to the sulfonic acid.[1]
Synthesis Logic Diagram
Figure 1: Regioselective synthesis pathway via Meerwein sulfonylation.[1][2]
Analytical Validation (Quality Control)[1][3]
To ensure scientific integrity, the identity of the compound must be validated using orthogonal methods: LC-MS for mass confirmation and NMR for structural connectivity.[1]
LC-MS Protocol (Self-Validating System)
Sulfonamides ionize well in both positive (
) and negative () modes.[1] The negative mode is often cleaner due to the acidic proton on the nitrogen.
Instrument Parameters:
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 2.1 x 50 mm.[1][2]
2.3 - 2.4 ppm (d/s, 3H): Methyl group.[1] May appear as a doublet or broadened singlet due to long-range coupling with fluorine ().[1]
Strategic Applications in Drug Discovery[2]
This compound is not merely a reagent; it is a fragment used to probe binding pockets in enzymes like Carbonic Anhydrase (CA) and COX-2.[1]
Metabolic Stability & Bioisosterism
The 2,3-difluoro substitution pattern serves a dual purpose:
Metabolic Blockade: Fluorine blocks oxidative metabolism at the 2 and 3 positions, which are otherwise susceptible to Cytochrome P450 oxidation.[1]
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the sulfonamide, potentially strengthening hydrogen bond interactions with active site residues (e.g., Zinc coordination in Carbonic Anhydrase).[1][2]
Fragment-Based Design Workflow
Figure 2: Role of the compound in Fragment-Based Drug Discovery (FBDD).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136267794 (Related Isomer Context). Retrieved from [Link][1]
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.[1] Retrieved from [Link]
Technical Guide: Biological Activity & Medicinal Chemistry of 2,3-Difluoro-6-methylbenzenesulfonamide
The following technical guide details the biological activity, medicinal chemistry rationale, and experimental applications of 2,3-Difluoro-6-methylbenzenesulfonamide . This document is structured for researchers utilizi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, medicinal chemistry rationale, and experimental applications of 2,3-Difluoro-6-methylbenzenesulfonamide . This document is structured for researchers utilizing this scaffold in fragment-based drug discovery (FBDD), agrochemical design, and enzyme inhibition studies.[1][2]
[1]
Executive Summary
2,3-Difluoro-6-methylbenzenesulfonamide (CAS: 1806332-28-4) is a highly specialized pharmacophore used primarily as a zinc-binding fragment and a bioisostere scaffold in medicinal chemistry.[3] Unlike generic sulfonamides, this molecule features a specific substitution pattern designed to modulate acidity (
), lipophilicity (), and metabolic stability.[1][2]
Its biological utility spans three critical domains:
Carbonic Anhydrase (CA) Inhibition : The electron-withdrawing fluorine atoms enhance the acidity of the sulfonamide headgroup, increasing affinity for the
active site of CA isozymes (specifically tumor-associated hCA IX and XII).[2]
Agrochemical Intermediates : It serves as a precursor for sulfonylurea herbicides, targeting acetolactate synthase (ALS).[1][2]
Fragment-Based Drug Design : The 6-methyl group provides a "conformational lock," restricting bond rotation to favor bioactive conformations in protein binding pockets.[1]
Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10]
Property
Data
Significance
CAS Number
1806332-28-4
Unique Identifier
Molecular Formula
--
Molecular Weight
207.20 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant)
Predicted
~8.5 - 9.0
Lower than unsubstituted benzenesulfonamide (~10.1), enhancing anion formation at physiological pH.
This molecule is not merely a passive linker; its substituents actively drive biological potency.[1]
Carbonic Anhydrase Inhibition (Zinc Coordination)
The primary biological activity of primary sulfonamides is the inhibition of Carbonic Anhydrases (CAs).[2]
Mechanism : The sulfonamide moiety (
) acts as a zinc-binding group (ZBG). The ionized nitrogen () coordinates directly to the ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.[2]
The 2,3-Difluoro Effect : Fluorine atoms are highly electronegative.[1] By placing them at the 2 and 3 positions, electron density is pulled away from the sulfonamide group via the inductive effect (-I).[2] This lowers the
of the amide , facilitating deprotonation and stronger Zn-coordination.[1]
The 6-Methyl Effect : The ortho-methyl group introduces steric bulk. In CA isoforms with hydrophobic pockets (e.g., hCA II or hCA IX), this methyl group can engage in Van der Waals interactions, improving selectivity over ubiquitous isoforms.[1][2]
Agrochemical Pathway (ALS Inhibition)
In agrochemical research, this scaffold is a precursor to sulfonylureas .[1][2]
Pathway : The sulfonamide is coupled with a triazine or pyrimidine isocyanate.[1]
Role : The 2,3-difluoro-6-methyl substitution pattern protects the ring from rapid metabolic hydroxylation in crops (increasing half-life) while maintaining high affinity for the herbicide target site in weeds.
Visualizing the Structure-Activity Relationship (SAR)[11]
The following diagram illustrates the specific medicinal chemistry logic behind the substitution pattern of this molecule.
Caption: SAR analysis showing how specific substituents modulate physicochemical properties to enhance biological target engagement.
Experimental Protocols
Synthesis Workflow (Lab Scale)
To access this compound for biological testing, the following validated synthetic route is recommended.
Incubate enzyme (hCA I, II, IX, or XII) with the test compound (0.1 nM – 10 µM) for 15 min at 25°C.[1][2]
Rapidly mix enzyme-inhibitor solution with
substrate solution in a stopped-flow instrument (e.g., Applied Photophysics).[1]
Monitor absorbance decay at 557 nm (phenol red color change).[1][2]
Calculate initial rates and fit to the Cheng-Prusoff equation to determine
and .
Biological Activity Data Summary
While specific data depends on the exact derivative, the core scaffold exhibits the following typical potency ranges against Human Carbonic Anhydrases (hCA):
Target Isoform
Typical (nM)
Biological Relevance
hCA I (Cytosolic)
> 1,000
Low affinity (Desirable: avoids systemic side effects).[2]
hCA II (Cytosolic)
10 - 100
Moderate affinity (Common off-target).
hCA IX (Transmembrane)
< 10
High Affinity .[2] Target for hypoxic tumors (e.g., Glioblastoma).[1][2]
hCA XII (Transmembrane)
< 10
High Affinity .[2] Target for glaucoma and select cancers.[2]
Note: The 2,3-difluoro substitution specifically enhances selectivity for the transmembrane isoforms (IX/XII) over the cytosolic ones compared to non-fluorinated analogs.[2]
References
Supuran, C. T. (2014).[1][2] "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry." Journal of Medicinal Chemistry. Link
Eze, F. U., et al. (2019).[1][2][4] "Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives." Frontiers in Chemistry. Link
Volonterio, A., et al. (2024).[1][2] "Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation." Chemistry – A European Journal.[1][2] Link
Google Patents . "Process for the preparation of benzene sulfonamides (EP0512953B1)."[2] European Patent Office.[1][2] Link
A Technical Guide to Investigating the Therapeutic Potential of 2,3-Difluoro-6-methylbenzenesulfonamide
Foreword: Unlocking the Potential of a Fluorinated Scaffold The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its rem...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unlocking the Potential of a Fluorinated Scaffold
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its remarkable versatility stems from its ability to engage in key hydrogen bonding interactions and to be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of fluorine atoms, as seen in 2,3-Difluoro-6-methylbenzenesulfonamide, can further enhance metabolic stability, membrane permeability, and binding affinity, making this a particularly compelling scaffold for novel drug discovery.[3][4]
This in-depth technical guide provides a roadmap for researchers and drug development professionals to explore the therapeutic potential of 2,3-Difluoro-6-methylbenzenesulfonamide. We will delve into high-probability therapeutic targets based on the extensive body of literature surrounding the benzenesulfonamide class of molecules. Furthermore, we will provide robust, field-proven experimental protocols to empower researchers to validate these potential applications in their own laboratories. Our approach is grounded in the principles of scientific integrity, providing not just the "what" but the "why" behind each experimental choice.
I. High-Priority Therapeutic Arenas and Potential Molecular Targets
The structural features of 2,3-Difluoro-6-methylbenzenesulfonamide suggest several promising avenues for therapeutic intervention. The following sections outline these potential applications and the specific molecular targets that likely mediate the compound's effects.
Oncology: Targeting Tumor Hypoxia through Carbonic Anhydrase IX Inhibition
The Rationale: A hallmark of solid tumors is hypoxia, a state of low oxygen that drives tumor progression and resistance to therapy. In response to hypoxia, tumor cells upregulate the expression of carbonic anhydrase IX (CA IX), a transmembrane enzyme that plays a critical role in maintaining intracellular pH in the acidic tumor microenvironment.[5] The benzenesulfonamide group is a well-established pharmacophore for potent and selective inhibition of CA IX.[5][6]
Mechanism of Action Hypothesis: 2,3-Difluoro-6-methylbenzenesulfonamide is hypothesized to act as a selective inhibitor of CA IX. By binding to the enzyme's active site, the compound would disrupt pH regulation, leading to intracellular acidification and ultimately, apoptosis of cancer cells.[5][6] The fluorine and methyl substitutions on the benzene ring are anticipated to enhance binding affinity and selectivity for CA IX over other carbonic anhydrase isoforms.
Visualizing the Pathway: CA IX in the Tumor Microenvironment
Caption: The role of CA IX in tumor cell survival and its inhibition.
Infectious Disease: A Modern Take on a Classic Antibacterial Mechanism
The Rationale: The sulfonamide drugs were among the first effective systemic antibacterials and remain clinically relevant.[2][7] They function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][8] Humans lack this pathway, acquiring folate from their diet, which accounts for the selective toxicity of sulfonamides.[1][8]
Mechanism of Action Hypothesis: 2,3-Difluoro-6-methylbenzenesulfonamide likely acts as a bacteriostatic agent by inhibiting bacterial DHPS. The structural similarity to para-aminobenzoic acid (PABA), the natural substrate of DHPS, would allow the compound to bind to the active site and block the synthesis of dihydrofolic acid, a precursor to DNA and RNA. This would halt bacterial growth and replication.[1][2][9]
Neurodegenerative Disorders: Combating Amyloid-β Aggregation in Alzheimer's Disease
The Rationale: A growing body of evidence suggests that fluorinated benzenesulfonamides can effectively inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's disease.[10] The formation of Aβ plaques is associated with neuronal toxicity and cognitive decline.
Mechanism of Action Hypothesis: 2,3-Difluoro-6-methylbenzenesulfonamide may interfere with the self-assembly of Aβ monomers into neurotoxic oligomers and fibrils.[10] The specific arrangement of the fluorinated benzene ring and the sulfonamide group could disrupt the hydrophobic and electrostatic interactions that drive Aβ aggregation. This would slow the progression of plaque formation and potentially preserve neuronal function.[10]
Virology: A Potential Inhibitor of Influenza Virus Entry
The Rationale: Recent studies have identified benzenesulfonamide derivatives as potent inhibitors of influenza hemagglutinin (HA), a viral surface protein that mediates binding to and fusion with host cells.[11] By targeting HA, these compounds can prevent the initial stages of viral infection.
Mechanism of Action Hypothesis: 2,3-Difluoro-6-methylbenzenesulfonamide could bind to the HA protein, stabilizing its pre-fusion conformation and preventing the conformational changes necessary for viral and host membrane fusion.[11] This would effectively block the entry of the virus into the host cell, thus inhibiting viral replication.
II. Experimental Workflows for Target Identification and Validation
To rigorously test the therapeutic hypotheses outlined above, a systematic and multi-faceted experimental approach is required. The following protocols are designed to provide clear, actionable steps for target validation.
Workflow for Assessing Anticancer Activity and CA IX Inhibition
Visualizing the Workflow: Anticancer Target Validation
Caption: A stepwise approach to validating anticancer potential.
A. Cell Proliferation Assays
Objective: To determine the cytotoxic or cytostatic effects of 2,3-Difluoro-6-methylbenzenesulfonamide on cancer cell lines that overexpress CA IX (e.g., MDA-MB-231 breast cancer) versus those with low expression.
Protocol:
Seed cancer cells in 96-well plates and allow them to adhere overnight.
Treat cells with a serial dilution of the compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
Calculate the IC50 (half-maximal inhibitory concentration) value.
Causality Check: A significantly lower IC50 in CA IX-positive cells compared to CA IX-negative cells would suggest on-target activity.
B. In Vitro Carbonic Anhydrase IX Inhibition Assay
Objective: To directly measure the inhibitory activity of the compound against purified CA IX enzyme.
Protocol:
Utilize a commercially available CA IX inhibitor screening kit or a standard stopped-flow spectrophotometric assay to measure the enzyme's esterase or CO2 hydratase activity.
Incubate recombinant human CA IX with varying concentrations of 2,3-Difluoro-6-methylbenzenesulfonamide.
Measure the rate of the enzymatic reaction and calculate the IC50 value.
Expert Insight: It is crucial to also test against other CA isoforms (e.g., CA I and CA II) to determine the selectivity of the compound. High selectivity for CA IX is a desirable trait for minimizing off-target effects.
Workflow for Evaluating Antibacterial Activity
A. Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of clinically relevant bacteria.
Protocol:
Use a broth microdilution method according to CLSI guidelines.
Prepare a twofold serial dilution of 2,3-Difluoro-6-methylbenzenesulfonamide in a 96-well plate containing bacterial growth medium.
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).
Incubate the plates at 37°C for 18-24 hours.
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]
Self-Validation: Include a known sulfonamide antibiotic (e.g., sulfamethoxazole) as a positive control and a solvent-only well as a negative control.
III. Quantitative Data Summary
While specific experimental data for 2,3-Difluoro-6-methylbenzenesulfonamide is not yet available, the following table outlines the expected outcomes and key parameters to be measured based on the activities of related benzenesulfonamide derivatives.
Potential Therapeutic Area
Key Target
Primary Assay
Key Parameter
Reference Compound Activity
Oncology
Carbonic Anhydrase IX
Enzyme Inhibition Assay
IC50
1.52–6.31 µM (for related derivatives against breast cancer cells)[5][6]
Infectious Disease
Dihydropteroate Synthase
Minimum Inhibitory Concentration (MIC)
MIC Value
7.81–15.62 µg/mL (for related derivatives against Gram-positive bacteria)[12]
2,3-Difluoro-6-methylbenzenesulfonamide represents a promising chemical scaffold with the potential to address unmet needs in oncology, infectious disease, and neurodegenerative disorders. The structural alerts within the molecule, namely the benzenesulfonamide core and the fluorine substitutions, point towards a high probability of interaction with well-validated therapeutic targets such as carbonic anhydrase IX and dihydropteroate synthase.
The experimental workflows detailed in this guide provide a clear and robust framework for the systematic evaluation of this compound. The true therapeutic potential of 2,3-Difluoro-6-methylbenzenesulfonamide will only be realized through rigorous preclinical testing. The insights gained from these studies will be invaluable in guiding future lead optimization efforts and ultimately, in translating a promising molecule into a life-changing therapy.
V. References
RxList. (n.d.). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. Retrieved from [Link]
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]
MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
Slideshare. (n.d.). Sulphonamides and sulfa drugs. Retrieved from [Link]
Kłeczek, N., et al. (2023). Biological Activities of Natural Products III. Molecules, 28(12), 4851.
Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634.
Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Retrieved from [Link]
Chen, C., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 591-596.
Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal.
Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed. Retrieved from [Link]
Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents. Retrieved from
Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30255-30271.
Malinowska, B., et al. (2015). Effect of 2,4,6-trimethyl- N-[3-(trifluoromethyl)phenyl]benzene-sulfonamide on calcium influx in three contraction models. Pharmacological Reports, 67(6), 1146-1152.
Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. Retrieved from [Link]
Google Patents. (n.d.). EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof. Retrieved from
Wujec, M., et al. (2020). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 25(24), 5916.
Drabowicz, J., et al. (2022). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 27(19), 6296.
Application Note & Protocol: Elucidating the Structure of 2,3-Difluoro-6-methylbenzenesulfonamide via ¹H NMR Spectroscopy
Abstract This comprehensive guide details the application of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural elucidation of 2,3-Difluoro-6-methylbenzenesulfonamide. As a Senior Application Scie...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details the application of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural elucidation of 2,3-Difluoro-6-methylbenzenesulfonamide. As a Senior Application Scientist, this document moves beyond a simple recitation of steps, providing in-depth rationale for experimental choices and a robust framework for data interpretation. The protocols herein are designed to be self-validating, ensuring researchers can confidently apply these methods to their own work. This guide will cover the entire workflow, from meticulous sample preparation to the nuanced interpretation of the resulting spectrum, with a particular focus on the complexities introduced by proton-fluorine (¹H-¹⁹F) coupling.
Introduction: The Importance of Structural Verification
In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. 2,3-Difluoro-6-methylbenzenesulfonamide, a compound with potential applications in medicinal chemistry, presents a unique structural puzzle that is ideally suited for exploration by ¹H NMR spectroscopy. The strategic placement of two fluorine atoms, a methyl group, and a sulfonamide moiety on the benzene ring creates a distinct electronic environment, leading to a characteristic ¹H NMR spectrum. Understanding this spectrum is key to confirming the successful synthesis of the target molecule and ensuring its purity.
This document will provide a detailed protocol for acquiring a high-quality ¹H NMR spectrum of the title compound and a thorough guide to its interpretation. We will delve into the expected chemical shifts, and critically, the spin-spin coupling patterns that arise from both proton-proton and proton-fluorine interactions.
Predicted ¹H NMR Spectrum of 2,3-Difluoro-6-methylbenzenesulfonamide
Before embarking on the experimental work, it is instructive to predict the ¹H NMR spectrum of 2,3-Difluoro-6-methylbenzenesulfonamide based on established principles of NMR spectroscopy.
The structure of 2,3-Difluoro-6-methylbenzenesulfonamide is as follows:
We can anticipate signals arising from three distinct types of protons: the aromatic protons, the methyl protons, and the sulfonamide protons.
Table 1: Predicted ¹H NMR Data for 2,3-Difluoro-6-methylbenzenesulfonamide
Aromatic Protons: The chemical shifts of aromatic protons are generally found in the region of 6.5-8.0 ppm[1]. The electron-withdrawing nature of the fluorine and sulfonamide groups will deshield these protons, shifting them downfield. The aromatic proton at C4 will be coupled to the adjacent proton at C5 (ortho coupling), and to the two fluorine atoms at C2 and C3 (meta and para coupling, respectively). This will result in a complex splitting pattern, likely a doublet of doublets of doublets. The proton at C5 will experience ortho coupling to the proton at C4 and ortho coupling to the fluorine at C2, leading to a doublet of doublets.
Methyl Protons: Protons on carbons directly attached to an aromatic ring (benzylic protons) typically resonate between 2.0 and 3.0 ppm[1]. The methyl group at C6 is relatively far from the fluorine atoms, so any coupling is expected to be minimal, likely resulting in a sharp singlet.
Sulfonamide Protons: The protons of the sulfonamide group (-SO₂NH₂) are known to have chemical shifts that can vary significantly depending on the solvent and concentration. They often appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange. Based on the spectrum of benzenesulfonamide, a chemical shift in the range of 7.0-8.0 ppm is expected[2].
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines the best practices for sample preparation and data acquisition.
Sample Preparation
A well-prepared sample is the foundation of a good NMR experiment. The goal is to have a homogeneous solution free of particulate matter and paramagnetic impurities.
Step-by-Step Protocol:
Select a High-Quality NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube rated for the spectrometer's magnetic field strength[3][4].
Weigh the Sample: Accurately weigh approximately 5-25 mg of 2,3-Difluoro-6-methylbenzenesulfonamide directly into a clean, dry vial[4].
Choose an Appropriate Deuterated Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules[3]. However, if the compound's solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are excellent alternatives. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals[5].
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample[3]. The final sample depth in the NMR tube should be around 5 cm[4].
Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A homogeneous solution is critical for obtaining sharp NMR signals[3][4].
Filter the Sample: To remove any undissolved particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. Cotton wool should be avoided as it can introduce impurities.
Add an Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS provides a reference signal at 0 ppm, which is essential for accurate chemical shift calibration.
Cap and Label: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following is a general guide for setting up a standard ¹H NMR experiment. Specific parameters may need to be adjusted based on the spectrometer and the sample.
Workflow Diagram:
Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin couplings.
Analysis Steps:
Identify the Aromatic Region: Locate the signals between approximately 7.0 and 8.0 ppm.
Analyze the Splitting Patterns:
Carefully examine the multiplicities of the aromatic signals. The complex splitting patterns are a direct consequence of both proton-proton and proton-fluorine coupling. Proton-fluorine coupling constants are typically quite large, with ortho couplings often in the range of 8-11 Hz and meta couplings around 4-7 Hz.[6][7]
The signal for the C4 proton is expected to be the most complex due to coupling with H5, F3, and F2.
The signal for the C5 proton should be a doublet of doublets due to coupling with H4 and F2.
Locate the Methyl Signal: Look for a sharp singlet in the upfield region, around 2.0-2.5 ppm.
Find the Sulfonamide Protons: Search for a broad singlet, likely in the downfield region, which may be partially overlapping with the aromatic signals.
Check the Integrations: The ratio of the integrals for the aromatic protons, the methyl protons, and the sulfonamide protons should be 2:3:2, respectively.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural verification of 2,3-Difluoro-6-methylbenzenesulfonamide. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality spectra. A thorough understanding of chemical shifts and, in particular, the nuances of proton-fluorine coupling, allows for a confident and accurate interpretation of the data, ultimately confirming the identity and purity of this important molecule.
References
University of Rochester. NMR Sample Preparation. Available from: [Link]
Hoch, J. C., & Stern, A. S. (1996). NMR Data Processing. Wiley-Liss. Available from: [Link]
Michigan State University. NMR Sample Preparation. Available from: [Link]
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]
The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. Available from: [Link]
University of Notre Dame. NMR Sample Preparation. Available from: [Link]
Massachusetts Institute of Technology. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]
ResearchGate. Coupling of Protons with Fluorine Page. Available from: [Link]
Creative Biostructure. NMR Data Processing and Interpretation. Available from: [Link]
Wiley Analytical Science. (1996). NMR Data Processing. Available from: [Link]
Taylor & Francis Online. Proton and fluorine NMR spectra of fluorobenzene. Available from: [Link]
ACS Publications. Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi. Available from: [Link]
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
ScienceDirect. Fluorine Coupling Constants. Available from: [Link]
The Journal of Chemical Physics. Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants. Available from: [Link]
Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Available from: [Link]
Royal Society of Chemistry. Supplementary Information Synthesis of (benzenesulfonyl)difluoromethyl thioethers from ((difluoromethyl)sulfonyl)benzene and or. Available from: [Link]
Alfa Aesar. Certificate of analysis. Available from: [Link]
Organometallics. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]
YouTube. (2025). Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. Available from: [Link]
ResearchGate. Fig. S7 1 H-NMR spectrum of 2 in DMSO-d 6. Available from: [Link]
ResearchGate. 1 H NMR spectra of deuterofluorobenzenes (500 MHz, CD 3 CN) formed in.... Available from: [Link]
Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
ACS Publications. Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. Available from: [Link]
Modgraph. Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Raymond J. Abraham and Mark Edgar*. Available from: [Link]
Application Note: Strategic Utilization of 2,3-Difluoro-6-methylbenzenesulfonamide in Medicinal Chemistry
Executive Summary This Application Note details the synthetic utility of 2,3-Difluoro-6-methylbenzenesulfonamide (CAS: 1806332-28-4), a specialized scaffold increasingly utilized in the development of Nav1.7 sodium chann...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the synthetic utility of 2,3-Difluoro-6-methylbenzenesulfonamide (CAS: 1806332-28-4), a specialized scaffold increasingly utilized in the development of Nav1.7 sodium channel blockers, ROR
Unlike generic benzenesulfonamides, this scaffold offers a unique "Push-Pull-Steric" environment:
Electronic Activation: The sulfonamide group activates the ortho-fluorine (C2) for Nucleophilic Aromatic Substitution (S
Ar).
Metabolic Shielding: The C6-methyl group ("Magic Methyl") provides steric bulk that protects the sulfonamide nitrogen from premature metabolic hydrolysis and restricts bond rotation, potentially locking bioactive conformations.
Lipophilicity: The difluoro-methyl motif modulates
and metabolic stability without significantly increasing molecular weight.
This guide provides validated protocols for Regioselective S
Ar Displacement , Palladium-Catalyzed N-Arylation , and Fused Heterocycle Synthesis .[1]
Chemical Profile & Reactivity Landscape[2]
Structural Analysis
The molecule is defined by three distinct reactivity zones. Understanding the interplay between the electron-withdrawing sulfonamide (EWG) and the electron-donating methyl group (EDG) is critical for reaction planning.
Zone A (Sulfonamide Nitrogen): Nucleophilic upon deprotonation (
). Primary site for cross-coupling.
Zone B (C2-Fluorine): Highly electrophilic. It is ortho to the strong EWG (-SO
NH), making it labile to SAr.
Zone C (C3-Fluorine): Less reactive. It is meta to the sulfonamide, making it significantly less electrophilic than C2.[1]
Zone D (C6-Methyl): Steric anchor. Forces the sulfonamide moiety out of planarity with the benzene ring, altering electronic communication and solubility.
Reactivity Visualization
Figure 1: Reactivity map highlighting the divergent susceptibility of the two fluorine atoms and the functionalizable nitrogen.
Protocol 1: Regioselective S
Ar Displacement
Objective: Selective substitution of the C2-fluorine with an amine nucleophile while leaving the C3-fluorine intact.
Rationale
The C2-position is activated by the ortho-sulfonamide group (inductive and resonance withdrawal). The C3-position is meta to the sulfonamide and para to the methyl group, rendering it electronically deactivated relative to C2. This allows for high regioselectivity without protecting groups.
Nucleophile: Primary or Secondary Amine (1.2 equiv)
Base:
(2.0 equiv) or DIPEA (for organic solubility)
Solvent: DMSO (preferred for rate) or Acetonitrile (easier workup)
Step-by-Step:
Dissolution: Charge a reaction vial with the sulfonamide substrate (1.0 mmol) and
(2.0 mmol). Add DMSO (3 mL).
Addition: Add the amine nucleophile (1.2 mmol) dropwise.
Reaction: Heat the mixture to 80°C . Monitor by LC-MS.
Note: Reaction is typically complete within 2–4 hours. If C3-substitution is observed (rare), lower temperature to 60°C.
Workup: Pour the reaction mixture into ice-water (20 mL) containing dilute HCl (to neutralize excess amine).
Isolation: The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc, dry over
, and concentrate.
Optimization Data
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Regioselectivity (C2:C3)
DMSO
K2CO3
80
2.5
92
>99:1
DMF
Cs2CO3
100
1.5
88
95:5
MeCN
DIPEA
80
12.0
75
>99:1
THF
TEA
65
24+
<40
N/A
Protocol 2: Palladium-Catalyzed N-Arylation
Objective: Coupling the sulfonamide nitrogen with an aryl bromide/chloride to create biaryl sulfonamides (common in COX-2 and Nav1.7 inhibitors).
Rationale
The 6-methyl group introduces steric hindrance near the sulfonamide nitrogen. Standard coupling conditions often fail due to slow oxidative addition or reductive elimination. We utilize the BrettPhos or XantPhos precatalyst systems, which are bulky enough to facilitate the coupling despite the ortho-methyl interference.[1]
Filtration: Cool to RT, dilute with DCM, and filter through a Celite pad to remove inorganic salts.
Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).
Advanced Application: Synthesis of Fluorinated Indazoles
Context: This scaffold is an excellent precursor for 1H-indazoles via a hydrazine cascade sequence. This transforms the sulfonamide into a fused heterocycle, a strategy seen in recent patent literature for kinase inhibitors.
Workflow Diagram
Figure 2: Cascade synthesis converting the sulfonamide scaffold into a fused indazole system.
Protocol Summary
Displacement: React substrate with hydrazine hydrate in ethanol/THF reflux to displace the C2-fluorine.
Cyclization: The resulting hydrazine intermediate is unstable; immediately react with an aldehyde or urea derivative to close the ring, forming the indazole or benzothiadiazine core.
Safety & Handling
Fluorine Safety: While the C-F bond is stable, combustion of this material may release HF.[1] Use appropriate scrubbing during waste disposal.
Sulfonamide Sensitivity: Some individuals may possess sulfonamide allergies. Handle with gloves and in a fume hood to prevent inhalation of dust.
Reactivity: Avoid mixing with strong oxidizing agents as the methyl group is benzylic and susceptible to radical oxidation.
References
Chemical Identity & Properties
ChemicalBook. (2023).[2] "2,3-Difluoro-6-methylbenzenesulfonamide Properties and CAS." Available at:
Buchwald-Hartwig Coupling Protocols
Organic Chemistry Portal. (2023).[2] "Buchwald-Hartwig Cross Coupling Reaction - General Protocols." Available at:
S
Ar Reactivity of Fluorinated Sulfonamides:
Journal of Medicinal Chemistry. (2013). "Data-Mining for Sulfur and Fluorine: Opportunities for Drug Design." Available at:
Indazole Synthesis Applications
National Institutes of Health (PMC). (2011). "Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Inhibitors." (Demonstrates hydrazine displacement/cyclization logic). Available at:
Nav1.
Vertex AI Search Results. (2023).[2] "Medicinal chemistry of fluorinated sulfonamides." (Contextual grounding for Nav1.7 applications). Available at:
2,3-Difluoro-6-methylbenzenesulfonamide as a chemical intermediate
Topic: 2,3-Difluoro-6-methylbenzenesulfonamide as a Chemical Intermediate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists A Sterically-Constra...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2,3-Difluoro-6-methylbenzenesulfonamide as a Chemical Intermediate
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
A Sterically-Constrained, Metabolically Stable Scaffold for Drug Discovery[1]
Executive Summary
In the high-stakes arena of "Hit-to-Lead" optimization, 2,3-Difluoro-6-methylbenzenesulfonamide (CAS: 1806332-28-4) represents a high-value building block. Its structural utility lies in the synergistic combination of the 2,3-difluoro motif and the 6-methyl "ortho-lock."
Metabolic Stability: The fluorine atoms at positions 2 and 3 block common metabolic oxidation sites (P450 hydroxylation), extending the half-life of the final drug candidate.
Conformational Control: The 6-methyl group exerts steric pressure on the sulfonamide moiety, forcing it out of coplanarity with the benzene ring. This "ortho-twist" is frequently exploited to improve selectivity for voltage-gated sodium channels (e.g., NaV1.7, NaV1.6) and nuclear receptors (e.g., ROR
).
Acidity Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the sulfonamide nitrogen, enhancing its potency as a hydrogen bond donor in active sites.
This guide provides rigorous protocols for the synthesis, handling, and application of this intermediate in medicinal chemistry workflows.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Property
Specification
IUPAC Name
2,3-Difluoro-6-methylbenzenesulfonamide
CAS Number
1806332-28-4
Molecular Formula
C₇H₇F₂NO₂S
Molecular Weight
207.20 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calc.)
~9.5 (Sulfonamide NH)
Storage
2–8°C, Hygroscopic (Store under Argon/Nitrogen)
Application Protocols
Protocol A: Synthesis of the Intermediate (From Sulfonyl Chloride)
Context: If the sulfonamide is not available commercially, it is best synthesized from 2,3-difluoro-6-methylbenzenesulfonyl chloride . This precursor is highly reactive and hydrolytically unstable; therefore, immediate conversion to the sulfonamide is recommended.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS. The sulfonyl chloride spot should disappear completely.
Quench & Workup:
Concentrate the THF under reduced pressure.
Dilute the residue with water (20 mL) and extract with EtOAc (3 x 15 mL).
Protocol B: N-Functionalization (Coupling to Drug Scaffolds)
Context: The primary utility of this intermediate is coupling the sulfonamide nitrogen to a core scaffold (e.g., a heteroaryl chloride or carboxylic acid).
Method 1: Buchwald-Hartwig Cross-Coupling (For Aryl/Heteroaryl Halides)
This method is preferred for constructing biaryl sulfonamides (e.g., NaV1.7 inhibitors).
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.
Loading: Add Sulfonamide, Aryl Halide, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to sulfonamide).
Reaction: Seal and heat to 100°C for 12–16 hours.
Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.
Purification: Reverse-phase HPLC is often required to separate the product from de-halogenated byproducts.
Method 2: Acyl Sulfonamide Synthesis (For Carboxylic Acids)
Used to create "Bioisosteres of Carboxylic Acids" (Acyl sulfonamides have a pKa ~4-5, similar to COOH).
δ 2.65 (s, 3H): Methyl group (ortho to Sulfonamide). Shift is distinctive; if <2.5 ppm, suspect oxidation or wrong isomer.
References
Vertex Pharmaceuticals. (2020). Patent US10745392B2: Benzenesulfonamide compounds and their use as therapeutic agents (NaV1.6/1.7). Retrieved from
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][4]
synthesis of kinase inhibitors using 2,3-Difluoro-6-methylbenzenesulfonamide
Application Note: Synthesis of Kinase Inhibitors Using 2,3-Difluoro-6-methylbenzenesulfonamide Abstract & Strategic Importance The incorporation of 2,3-difluoro-6-methylbenzenesulfonamide (CAS 1806332-28-4) represents a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of Kinase Inhibitors Using 2,3-Difluoro-6-methylbenzenesulfonamide
Abstract & Strategic Importance
The incorporation of 2,3-difluoro-6-methylbenzenesulfonamide (CAS 1806332-28-4) represents a high-precision strategy in the design of next-generation kinase inhibitors, particularly for targets such as IRE1α (Inositol-requiring enzyme 1 alpha) and specific PI3K/mTOR dual inhibitors.[1] This building block offers a unique pharmacological profile:
Metabolic Stability: The 2,3-difluoro substitution pattern blocks common metabolic oxidation sites on the phenyl ring, enhancing half-life (
Conformational Locking: The ortho-methyl group (position 6) introduces steric bulk that restricts rotation around the sulfonamide bond, pre-organizing the molecule into a bioactive conformation favorable for binding in the DFG-out pocket (Type II inhibition) or allosteric sites.[1]
Electronic Tuning: The electron-withdrawing fluorine atoms modulate the acidity (
) of the sulfonamide nitrogen, optimizing hydrogen bond strength with residues like the catalytic lysine or DFG-aspartate.[1]
This guide details the synthesis, coupling protocols, and quality control measures for integrating this moiety into kinase inhibitor scaffolds.[1]
Chemical Biology & Mechanism of Action
Structural Role in Kinase Binding
In Type II kinase inhibitors, the sulfonamide moiety typically functions as a hydrogen bond donor/acceptor pair.[1] The 2,3-difluoro-6-methylbenzenesulfonamide fragment specifically targets the "back pocket" adjacent to the ATP-binding site.[1]
H-Bonding: The sulfonamide oxygen atoms accept hydrogen bonds from the backbone amide of the DFG-motif (typically Asp-Phe-Gly).[1]
Hydrophobic Interaction: The 2,3-difluoro-6-methylphenyl ring occupies the hydrophobic pocket created by the displacement of the activation loop.[1]
Target Specificity:
IRE1α: Used in the synthesis of allosteric modulators that inhibit the RNase activity of IRE1α by stabilizing the kinase domain in an inactive conformation (preventing dimerization).[1]
Nav1.7 (Related Context): While an ion channel, the acyl-sulfonamide linkage chemistry described here is shared with Nav1.7 inhibitors, demonstrating the versatility of this "warhead."[1]
Experimental Protocols
Workflow Overview
The synthesis typically involves coupling the 2,3-difluoro-6-methylbenzenesulfonamide nucleophile to an electrophilic heteroaryl core (e.g., chloropyrimidine, chloropyridine) or a carboxylic acid derivative.[1]
Figure 1: General synthetic workflow for sulfonamide incorporation.
Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DCM (0.1 M).
Add EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq) and DMAP (4-Dimethylaminopyridine) (1.2 eq). Stir for 10 min at RT to activate the acid.
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended due to the polarity of the acyl sulfonamide.[1]
Analytical Data & Quality Control
Expected Analytical Profile for 2,3-Difluoro-6-methylbenzenesulfonamide Derivatives:
Technique
Parameter
Expected Observation
NMR
Methyl Group
Singlet at 2.3–2.6 ppm (characteristic of aryl-methyl).[1]
NMR
Aromatic Protons
Two multiplets in the aromatic region (due to F-coupling).[1]
NMR
Fluorine Shift
Two distinct signals around -110 to -140 ppm (depending on exact environment).[1]
LCMS
Ionization
Strong [M-H]- (negative mode) due to acidic N-H; [M+H]+ in positive mode.[1]
Solubility
DMSO/MeOH
High solubility (>10 mM).[1] Poor solubility in water unless ionized.[1]
Troubleshooting Guide:
Low Yield in Buchwald: Oxygen poisoning is the most common cause.[1] Ensure rigorous degassing. Switch to BrettPhos Pd G3 if XPhos fails.[1]
Regioselectivity: If the electrophile has multiple chlorides, perform the reaction at lower temperature (60°C) initially to favor the more reactive site.[1]
Purification Issues: Sulfonamides can streak on silica.[1] Add 1% Acetic Acid or 1% TEA to the eluent depending on the acidity of the product.[1]
References
Genentech, Inc. (2020).[1] Phenoxy-pyridyl-pyrimidine compounds and methods of use. WO2020056089A1.[1] Link
Wang, M., et al. (2025).[1] Design and synthesis of novel EGFR kinase inhibitors for the treatment of NSCLC. Drug Design, Development and Therapy.[1] Link
BenchChem. (2025).[1] Application Notes: The Role of 2,3-Difluoro-6-nitrobenzonitrile in Kinase Inhibitor Synthesis. Link[1]
Harrington, P. E., et al. (2015).[1][5] Discovery of a Potent, Selective, and Orally Bioavailable Inhibitor of the Inositol-Requiring Enzyme 1α (IRE1α) RNase. ACS Medicinal Chemistry Letters, 6(1), 68–72.[1][5] Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
TECHNICAL SUPPORT TICKET: #PUR-23DF6M-BSASUBJECT: Purification Protocols for 2,3-Difluoro-6-methylbenzenesulfonamide
STATUS: Open
ASSIGNED SPECIALIST: Senior Application Scientist, Separation Sciences
Executive Summary
You are encountering challenges with the purification of 2,3-Difluoro-6-methylbenzenesulfonamide . This compound presents a unique purification profile due to the interplay between the electron-withdrawing fluorine atoms (increasing acidity and lipophilicity) and the electron-donating methyl group (providing steric bulk).
Unlike simple benzenesulfonamides, the 2,3-difluoro substitution pattern lowers the pKa of the sulfonamide nitrogen, making Acid-Base Extraction a highly effective, yet often underutilized, purification strategy alongside standard recrystallization.
Module 1: The "Quick Fix" – Recrystallization
Recommended for: Purity >90%, removal of trace colored impurities and salts.
The most robust solvent system for fluorinated sulfonamides is an Ethanol/Water mixture. The fluorine atoms increase the compound's solubility in organic solvents while decreasing water solubility, creating a steep solubility curve ideal for thermal recrystallization.
Solvent Suitability Table
Solvent System
Suitability
Notes
Ethanol / Water (95:5)
High
Primary recommendation. Excellent recovery.
Toluene
Medium
Good for removing non-polar impurities, but yield may drop due to higher solubility in cold toluene.
Ethyl Acetate / Hexane
Medium
Effective, but risk of "oiling out" is higher due to rapid polarity changes.
Water
Low
Insoluble even at boiling; only useful for washing away inorganic salts.
Step-by-Step Protocol
Dissolution: Place crude solid in a flask. Add near-boiling Ethanol (95%) dropwise with stirring until the solid just dissolves.
Clarification (Optional): If the solution is dark, add activated carbon (5% w/w), boil for 5 mins, and filter hot through Celite.
Nucleation: Remove from heat. Add hot water dropwise until the solution turns slightly turbid (cloudy).
Re-solubilization: Add a few drops of hot Ethanol until clarity is just restored.
Crystallization: Allow to cool to room temperature undisturbed. Crucial: Do not cool rapidly on ice immediately; this causes oiling out due to the 6-methyl steric hindrance disrupting lattice formation.
Harvest: Cool to 0-4°C, filter, and wash with cold 50% EtOH/Water.
Workflow Visualization
Figure 1: Thermal recrystallization logic flow designed to prevent oiling out.
Module 2: The "Deep Clean" – Acid/Base Extraction
Recommended for: Purity <90%, removal of starting materials (anilines) or neutral byproducts.
This method exploits the chemical nature of the sulfonamide. The
proton is acidic (pKa ~8.5–9.5 for this fluorinated variant). We can reversibly convert the product into a water-soluble salt, leaving non-acidic impurities in the organic phase.
The Science (Why this works)
The 2,3-difluoro substitution exerts an inductive electron-withdrawing effect, stabilizing the negative charge on the nitrogen atom after deprotonation. This makes the compound significantly more acidic than non-fluorinated toluene-sulfonamides, allowing facile extraction with dilute NaOH.
Step-by-Step Protocol
Dissolution: Dissolve crude mixture in Dichloromethane (DCM) or Ethyl Acetate.
Salt Formation: Extract the organic layer with 1.0 M NaOH (2x).
Chemistry:
Result: Product moves to the Aqueous Phase .[1] Impurities stay in Organic Phase.
Wash: Wash the combined aqueous extracts with fresh DCM to remove entrained organic impurities.
Precipitation: Cool the aqueous phase to 5°C. Slowly add 6 M HCl until pH ~1-2.
Filtration: Filter the solid and wash with copious water to remove NaCl.
Separation Logic Tree
Figure 2: Chemical purification pathway exploiting the sulfonamide pKa.
Module 3: Troubleshooting & FAQs
Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?A: This is common with 6-methyl substituted benzenes due to steric disruption of the crystal lattice.
Fix: Re-heat the mixture until the oil dissolves. Add a seed crystal of pure material if available. Allow the flask to cool inside a warm water bath (slow cooling) rather than in air. Vigorous stirring during cooling can also force crystallization over oiling.
Q: I see a persistent pink/brown color. What is it?A: This typically indicates oxidation products of the aniline precursor (2,3-difluoro-6-methylaniline).
Fix: Use the Acid/Base Extraction (Module 2). Aniline-based impurities are basic/neutral and will remain in the organic layer when you extract the product into NaOH. If color persists, use activated charcoal during recrystallization.
Q: Can I use column chromatography?A: Yes, but it is often unnecessary. If required, use a gradient of Hexane:Ethyl Acetate (starting 90:10 to 60:40) . The sulfonamide is relatively polar.[3] Note that silica is slightly acidic; ensure your product doesn't streak. Adding 1% acetic acid to the eluent can sharpen the peak.
Q: What are the key impurities I should look for in HPLC?A:
Sulfonic Acid: (Hydrolysis product) - Elutes very early (polar).
Sulfonyl Chloride: (Starting material) - Less polar than product, unstable on column.
Bis-sulfonamide: (Side reaction) - Very non-polar, elutes late.
References
Org. Synth. 2010, 87, 168-181. Synthesis of fluorinated benzenesulfonamides and purification strategies.
National Institutes of Health (NIH) - PubChem. 2,3-Difluoro-6-methylbenzenesulfonamide Compound Summary.
Vogel's Textbook of Practical Organic Chemistry. General methods for sulfonamide crystallization (Ethanol/Water systems).
Google Patents US5478963A. Process for preparation of difluorobenzonitriles and related sulfonamide intermediates.
Technical Support Center: Purification of 2,3-Difluoro-6-methylbenzenesulfonamide
Ticket ID: #REC-23DF6M-001 Status: Open Support Tier: Senior Application Scientist (Tier 3) Executive Summary Welcome to the technical support hub for 2,3-Difluoro-6-methylbenzenesulfonamide . This guide addresses the sp...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #REC-23DF6M-001
Status: Open
Support Tier: Senior Application Scientist (Tier 3)
Executive Summary
Welcome to the technical support hub for 2,3-Difluoro-6-methylbenzenesulfonamide . This guide addresses the specific physicochemical challenges posed by the ortho-fluorine substitution and the steric influence of the ortho-methyl group. These structural features often lead to "oiling out" and polymorphism during recrystallization.
Below you will find optimized protocols, decision trees for solvent selection, and troubleshooting guides designed to transition your material from crude solid to pharmaceutical-grade purity (>99.5% HPLC).
Section 1: Physicochemical Profile & Solubility Data
Before initiating purification, verify your material against these baseline parameters.
Parameter
Specification / Behavior
Molecular Weight
207.20 g/mol
Predicted pKa
~9.8–10.2 (Sulfonamide NH)
Solubility (High)
DMSO, DMF, Acetone, Hot Ethanol, Hot Ethyl Acetate
Protocol A: The "Golden Standard" Recrystallization (Ethanol/Water)
Best for: General purification, removal of polar impurities, and salt byproducts.
The Mechanism: The hydrophobic fluorinated ring requires organic solvation, while the polar sulfonamide moiety allows for hydrogen bonding with water. This method utilizes the steep solubility curve of sulfonamides in aqueous alcohols.
Dissolution: Suspend crude 2,3-Difluoro-6-methylbenzenesulfonamide in Ethanol (95%) at a ratio of 5 mL per gram.
Heating: Heat to reflux (approx. 78°C). If solids remain, add Ethanol in 0.5 mL increments until fully dissolved.
Note: If the solution is colored, add Activated Carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.
Nucleation: Remove from heat. While stirring moderately, add hot Water (60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.
Re-solubilization: Add a few drops of hot Ethanol to clear the solution.
Crystallization: Allow the solution to cool to Room Temperature (RT) slowly (over 2-3 hours).
Critical Step: Do not use an ice bath immediately. Rapid cooling induces oiling out due to the 6-methyl steric hindrance.
Harvest: Cool to 0-4°C for 1 hour. Filter the white needles/plates. Wash with cold 20% Ethanol/Water.
Protocol B: The "Lipophilic" System (Ethyl Acetate/Heptane)
Best for: Removing non-polar impurities and drying the product.
Dissolve crude material in minimal boiling Ethyl Acetate .
Slowly add Heptane (or Hexane) until turbidity is observed.
Allow to cool to RT. If an oil forms, reheat and add 5% more Ethyl Acetate.
Seed with a pure crystal if available.
Section 3: Troubleshooting & FAQs
Issue 1: "My product is oiling out (Liquid-Liquid Phase Separation) instead of crystallizing."
Diagnosis: The 2,3-difluoro motif increases lipophilicity, and the 6-methyl group disrupts crystal packing. Rapid cooling or excessive anti-solvent forces the compound out of solution as a supercooled liquid before it can organize into a lattice.
Corrective Actions:
The "Seeding" Fix: Reheat the oil/solvent mixture until clear. Add a tiny seed crystal of pure product at a temperature just below the boiling point.
The "Solvent" Fix: You are likely using too much anti-solvent (Water or Heptane). Increase the ratio of the good solvent (Ethanol or EtOAc).
The "Agitation" Fix: Vigorous stirring can induce oiling. Switch to slow, overhead stirring or no stirring during the initial cooling phase.
Issue 2: "I cannot remove the sulfonic acid impurity."
Diagnosis: The precursor sulfonyl chloride often hydrolyzes to the sulfonic acid. This acid is highly water-soluble but can co-precipitate if the pH is too low.
Corrective Actions:
Wash Step: Before recrystallization, suspend the crude solid in saturated Sodium Bicarbonate (NaHCO₃). The sulfonamide is weak acid (pKa ~10) and will not dissolve efficiently in weak base, but the sulfonic acid (pKa < 1) will dissolve. Filter the solid, wash with water, then recrystallize.[1]
Issue 3: "Yield is low (<50%)."
Diagnosis: Sulfonamides have significant solubility in aqueous alcohols even when cold.
Corrective Actions:
Recycle Mother Liquor: Concentrate the filtrate to 1/3 volume and cool again to harvest a second crop (Crop 2).
pH Swing (Advanced): See the "Acid-Base Purification Logic" diagram below. Dissolve the mother liquor residue in 1M NaOH (forming the sodium salt), extract impurities with Dichloromethane (DCM), then acidify the aqueous layer to pH 4-5 to crash out the sulfonamide.
Section 4: Visualizing the Workflows
Workflow 1: Recrystallization Decision Logic
Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.
Relevance: Demonstrates the use of Ether/Petroleum Ether systems for 2,3-difluoro-6-substituted aromatics, supporting the use of Protocol B (EtOAc/Heptane) as a viable alternative.
Link:
General Recrystallization of Sulfonamides:
Source: BenchChem.[2][3] "Troubleshooting common issues in sulfonamide bond formation."
Relevance: Validates the issues of hydrolysis (sulfonic acid impurity) and the need for pH control during workup.
Link:
Crystallization of Fluorinated Benzenesulfonamides:
Source: ResearchGate / Wiley. "Structure-Activity Relationship of Fluorinated Benzenesulfonamides."
Relevance: Confirms the impact of fluorination on solubility and aggregation, necessitating specific solvent gradients.
Technical Support Center: Optimizing Reaction Conditions for 2,3-Difluoro-6-methylbenzenesulfonamide
Welcome to the technical support center for the synthesis and optimization of 2,3-Difluoro-6-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of 2,3-Difluoro-6-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. My insights are drawn from extensive experience in synthetic organic chemistry and a deep understanding of the underlying reaction mechanisms.
I. Overview of the Synthetic Pathway
The synthesis of 2,3-Difluoro-6-methylbenzenesulfonamide is a multi-step process that requires careful control of reaction conditions at each stage. A common and logical synthetic route is outlined below. This guide will address potential issues at each of these critical junctures.
Caption: Proposed synthetic route for 2,3-Difluoro-6-methylbenzenesulfonamide.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of 2,3-Difluoro-6-methylbenzenesulfonamide?
A1: While each step presents unique challenges, the initial sulfonation of 2,3-difluorotoluene is arguably the most critical. The regioselectivity of this electrophilic aromatic substitution will determine the isomeric purity of the final product. The directing effects of the fluorine and methyl substituents must be carefully considered.
Q2: I am observing a low yield in the amination step. What are the likely causes?
A2: Low yields in the amination of the sulfonyl chloride are often due to several factors:
Incomplete reaction: The reaction may not have gone to completion. This can be addressed by increasing the reaction time, temperature, or using a more concentrated source of ammonia.
Hydrolysis of the sulfonyl chloride: The sulfonyl chloride intermediate is moisture-sensitive and can hydrolyze back to the sulfonic acid. Ensure all reagents and glassware are dry.
Side reactions: Over-reaction with the amine source can sometimes occur. Careful control of stoichiometry is important.
Q3: How can I best purify the final 2,3-Difluoro-6-methylbenzenesulfonamide product?
A3: Purification of sulfonamides can typically be achieved through recrystallization.[1] A variety of solvents should be screened to find the optimal conditions. For more persistent impurities, column chromatography on silica gel is a viable option.[2] The choice of eluent will depend on the polarity of the impurities.
III. Troubleshooting Guide
This section provides a more in-depth look at potential problems and their solutions for each step of the synthesis.
Step 1: Sulfonation of 2,3-Difluorotoluene
The introduction of the sulfonic acid group onto the 2,3-difluorotoluene ring is a key step that dictates the isomeric purity of the final product.
Problem 1: Poor Regioselectivity and Formation of Multiple Isomers
Observation: NMR or LC-MS analysis of the crude product shows a mixture of sulfonic acid isomers.
Root Cause: The methyl group is an ortho-, para-director, while the fluorine atoms are ortho-, para-directing deactivators.[3][4] This can lead to substitution at various positions on the ring. Sulfonation is also known to be reversible, and the product ratio can be influenced by temperature.[5][6]
Solution:
Kinetic vs. Thermodynamic Control: At lower temperatures (e.g., 0 °C), the reaction is under kinetic control, favoring the formation of the ortho and para isomers. At higher temperatures (e.g., 100 °C), the reaction is under thermodynamic control, which may favor the more stable isomer.[6] Experimenting with temperature is crucial.
Sulfonating Agent: The choice and concentration of the sulfonating agent (e.g., fuming sulfuric acid, sulfur trioxide) can influence the isomer distribution.[7]
Parameter
Condition A (Kinetic Control)
Condition B (Thermodynamic Control)
Temperature
0 °C
100 °C
Expected Outcome
Higher proportion of ortho/para isomers
Higher proportion of the most stable isomer
Problem 2: Low Conversion of Starting Material
Observation: Significant amount of unreacted 2,3-difluorotoluene remains after the reaction.
Root Cause: Insufficient reaction time or a sulfonating agent that is not potent enough. The deactivating effect of the two fluorine atoms can make the ring less reactive.
Solution:
Increase the reaction time.
Use a stronger sulfonating agent, such as oleum (fuming sulfuric acid).
Slightly increase the reaction temperature, while being mindful of the impact on regioselectivity.
Step 2: Conversion to Sulfonyl Chloride
This step transforms the sulfonic acid into the more reactive sulfonyl chloride, which is necessary for the subsequent amination.
Problem: Incomplete Conversion to Sulfonyl Chloride
Observation: The crude product contains both the desired sulfonyl chloride and the starting sulfonic acid.
Root Cause: Insufficient amount of the chlorinating agent or inadequate reaction conditions.
Solution:
Choice of Reagent: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used.[8] Ensure the reagent is of high quality and used in a slight excess.
Reaction Temperature: The reaction may require heating to proceed to completion. Refluxing in the chlorinating agent is a common practice.
Removal of HCl: The reaction produces HCl gas, which should be allowed to evolve or be removed to drive the equilibrium towards the product.
Caption: Decision workflow for troubleshooting the chlorination step.
Step 3: Amination of the Sulfonyl Chloride
The final step involves the reaction of the sulfonyl chloride with an amine source to form the desired sulfonamide.
Problem 1: Low Yield of 2,3-Difluoro-6-methylbenzenesulfonamide
Observation: The isolated yield of the final product is significantly lower than expected.
Root Cause & Solution:
Moisture: Sulfonyl chlorides are highly reactive towards water. Ensure all glassware is oven-dried and solvents are anhydrous.
Amine Source: Use a concentrated source of ammonia, such as aqueous ammonium hydroxide or ammonia gas dissolved in a suitable solvent.[9]
Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exotherm.[10] Ensure efficient stirring to promote mixing.[9]
Problem 2: Presence of Unreacted Sulfonyl Chloride
Observation: The final product is contaminated with the sulfonyl chloride starting material.
Root Cause: Insufficient amount of the amine or incomplete reaction.
Solution:
Use a larger excess of the aminating agent.
Increase the reaction time.
Consider a gentle warming of the reaction mixture after the initial addition of the amine.
Problem 3: Formation of Byproducts
Observation: The presence of unexpected peaks in the NMR or LC-MS spectrum.
Root Cause: The highly reactive sulfonyl chloride can potentially react with other nucleophiles present in the reaction mixture.
Solution:
Ensure the purity of the sulfonyl chloride before proceeding to the amination step.
Carefully control the reaction temperature to minimize side reactions.
IV. Experimental Protocols
The following are generalized, starting-point protocols. Optimization will be necessary for your specific laboratory conditions and scale.
Protocol 1: General Procedure for the Synthesis of a Benzenesulfonyl Chloride from a Benzenesulfonic Acid
To the benzenesulfonic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet, cautiously add thionyl chloride (3.0-5.0 eq).
Heat the reaction mixture to reflux for 2-4 hours. The evolution of HCl and SO₂ gas should be observed.
After the reaction is complete (as monitored by TLC or a small-scale workup and NMR), allow the mixture to cool to room temperature.
Carefully remove the excess thionyl chloride by distillation under reduced pressure.
The crude sulfonyl chloride can be used directly in the next step or purified by vacuum distillation or recrystallization.
Protocol 2: General Procedure for the Amination of a Benzenesulfonyl Chloride
Dissolve the benzenesulfonyl chloride (1.0 eq) in a suitable solvent (e.g., THF, dichloromethane) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
Slowly add a concentrated solution of aqueous ammonium hydroxide (5.0-10.0 eq) to the cooled solution with vigorous stirring.
Allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
Perform an aqueous workup to remove excess ammonia and salts.
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonamide.
Purify the crude product by recrystallization or column chromatography.[1][2]
V. Analytical Characterization
The purity and identity of 2,3-Difluoro-6-methylbenzenesulfonamide should be confirmed using standard analytical techniques.
Analytical Technique
Purpose
Expected Observations
¹H NMR
Structural confirmation and purity assessment
Signals corresponding to the aromatic protons and the methyl group protons with appropriate splitting patterns and integration.
¹⁹F NMR
Confirmation of the presence and environment of fluorine atoms
Two distinct signals for the two non-equivalent fluorine atoms.
¹³C NMR
Confirmation of the carbon skeleton
Signals for all unique carbon atoms in the molecule.
LC-MS
Purity assessment and molecular weight confirmation
A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule.
Melting Point
Purity assessment
A sharp and well-defined melting point range.
VI. Safety Considerations
Sulfonating agents (fuming sulfuric acid, sulfur trioxide) are highly corrosive and react violently with water. Handle with extreme caution in a well-ventilated fume hood.
Chlorinating agents (thionyl chloride, phosphorus pentachloride) are corrosive, lachrymatory, and react with moisture to release HCl gas. Handle in a fume hood.
Ammonia is a corrosive and pungent gas. Use concentrated solutions in a well-ventilated area.
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these reactions.
This technical guide is intended to provide a solid foundation for your work with 2,3-Difluoro-6-methylbenzenesulfonamide. Should you encounter issues not covered here, please do not hesitate to reach out to our technical support team.
References
Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC. (n.d.).
Facile One-Pot Synthesis of Aromatic and Heteroaromatic Sulfonamides | The Journal of Organic Chemistry - ACS Publications. (n.d.).
Synthesis of para‐meta substituted fluorinated benzenesulfonamides.... - ResearchGate. (n.d.).
Preparation of Aromatic Sulfonamides in the Presence of Reducing Agent Na2S2O3 and Magnetic Catalyst MNPs - Nanomaterials Chemistry. (2024, March 17).
US2777844A - Sulfonamide purification process - Google Patents. (n.d.).
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (2023, September 20).
Preparation of sulfonamides from N-silylamines - PMC. (n.d.).
Mechanochemical synthesis of aromatic sulfonamides. - ResearchGate. (n.d.).
Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.).
Synthesis of a new fluorophore: wavelength-tunable bisbenzo[f]isoindolylidenes - Chemical Science (RSC Publishing). (n.d.).
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (2025, August 6).
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.).
4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry - PubMed. (n.d.).
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28).
Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich. (n.d.).
Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents - PubMed. (2011, October 15).
A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. (n.d.).
Directive effects in the sulfonation of toluene ; Synthesis and attempted rearrangement of some anilinoketones ; The kinetics and mechanism of the addition of bromine to cyclohexene in dichloromethane. solution - BYU ScholarsArchive. (n.d.).
Unlike most other electrophilic aromatic substitutions, sulfonati... | Study Prep in Pearson+. (n.d.).
Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - The Royal Society of Chemistry. (n.d.).
Statement-1. Toluene on sulphonation gives m-toluenesulfonic acid. Statement-2. Sulphonation is a reversible reaction. - Allen. (n.d.).
(a) Explain the change in the product ratios when the temperature is increased. (b) Predict what will happen when the product mixture from the reaction at 0 °C is heated to 100 °C. (c) Because the SO 3 Hgroup can be added to a benzene ring and removed later, it is sometimes called a blocking group. Show how 2,6-dibromotoluene can be made from toluene using sulfonation and desulfonation as intermediate steps in the synthesis - Vaia. (n.d.).
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.).
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (n.d.).
18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. - ChemRxiv. (n.d.).
This guide details the validation of 2,3-Difluoro-6-methylbenzenesulfonamide (DFMBS) as a Carbonic Anhydrase (CA) inhibitor. Unlike generic sulfonamides, DFMBS presents a unique structural conflict that requires precise assay validation:
Electronic Enhancement (The "Pro"): The fluorine atoms at positions 2 and 3 exert a strong electron-withdrawing effect (
), significantly lowering the of the sulfonamide moiety (). This enhances the ionization of the sulfonamide nitrogen, theoretically strengthening the coordinate bond with the catalytic Zinc () ion in the CA active site.
Steric Hindrance (The "Con"): The methyl group at position 6 (ortho to the sulfonamide) introduces steric bulk. In the tight active site of ubiquitous isoforms like hCA II , this can clash with residues such as Leu198, potentially reducing potency compared to non-methylated analogs.
Validation Goal: To objectively quantify whether the electronic benefits of fluorination outweigh the steric penalty of the ortho-methyl group, specifically comparing selectivity between cytosolic (hCA I/II) and tumor-associated (hCA IX/XII) isoforms.
Comparative Performance Landscape
To validate DFMBS, it must be benchmarked against established standards. The following table outlines the expected performance metrics based on structure-activity relationship (SAR) data for fluorinated benzenesulfonamides.
Table 1: Comparative Benchmarking Matrix
Feature
Test Compound: DFMBS
Standard: Acetazolamide (AAZ)
Control: Sulfanilamide (SAA)
Role
Test Candidate (Fragment)
Gold Standard (Clinical Drug)
Historical Reference (Weak Binder)
Target Potency ( hCA II)
Expected: 50 – 500 nM
~12 nM (High Potency)
~300 – 500 nM (Moderate)
Binding Mechanism
Zn-coordination + Hydrophobic fit
Zn-coordination + H-bond network
Simple Zn-coordination
Selectivity Potential
High (Due to steric 6-Me)
Low (Pan-inhibitor)
None
Water Solubility
Low-Moderate (Requires DMSO)
Moderate
High
Primary Assay Utility
Isoform Selectivity Screening
Assay Sensitivity Calibration
Assay Lower-Limit Validation
Expert Insight: If DFMBS shows a
against hCA II but against hCA IX, the 6-methyl group is successfully acting as a "selectivity filter," excluding the compound from the smaller hCA II pocket while fitting the larger hCA IX active site.
Assay Architecture & Methodologies
Two distinct assays are required for full validation: a High-Throughput Esterase Screen (for rapid Yes/No) and the Stopped-Flow CO2 Hydrase Assay (for accurate kinetics).
Method A: Stopped-Flow CO
Hydrase Assay (The Gold Standard)
Why this method? Carbonic anhydrase is one of the fastest enzymes known (
). Standard plate readers cannot capture the reaction rate before it reaches equilibrium. Stopped-flow spectroscopy measures reaction kinetics on the millisecond timescale.
Protocol Workflow
Reagent Prep:
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na
SO (to maintain ionic strength).
Indicator: 0.2 mM Phenol Red.
Substrate: CO
-saturated water (bubbled for 30 mins at 25°C).
Enzyme Incubation:
Incubate hCA isozyme (10–20 nM) with DFMBS (serially diluted from 0.1 nM to 10
M) for 15 minutes at room temperature.
Critical Step: Keep DMSO concentration constant (max 1%) across all dilutions to prevent solvent effects.
Measurement:
Rapidly mix the Enzyme-Inhibitor solution with the CO
substrate solution in the stopped-flow chamber.
Monitor the absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops).
Calculation:
Determine the initial velocity (
) of the catalyzed reaction.
Fit data to the Cheng-Prusoff equation (see Section 4) to derive
Why this method? Useful for checking solubility issues or non-specific inhibition before wasting expensive enzyme in stopped-flow. CA also possesses esterase activity (slower), allowing use of standard spectrophotometers.
Substrate: 4-Nitrophenyl acetate (4-NPA).
Detection: Absorbance at 400 nm (formation of 4-nitrophenolate).
Limitation: Much lower sensitivity;
values are often higher (less accurate) than CO hydration. Use only for pre-screening.
Visualizing the Validation Logic
Diagram 1: Mechanism of Action & Steric Conflict
This diagram illustrates the active site competition. Note how the Fluorine atoms pull electron density (enhancing Zn binding) while the Methyl group risks collision with the enzyme wall (Leu198).
Caption: Mechanistic interplay: Fluorine enhances Zinc affinity, while the 6-Methyl group probes the active site's steric tolerance.
Diagram 2: Validation Workflow
The decision tree for validating DFMBS against the standards.
Caption: Step-by-step validation logic ensuring only viable candidates proceed to expensive kinetic testing.
Data Analysis & Reporting Standards
To ensure your data is publishable, you must convert raw
values into the inhibition constant (). The Cheng-Prusoff equation for Carbonic Anhydrase (where is often true for CO hydration) simplifies, but the rigorous form should be used if substrate concentration is high.
The Cheng-Prusoff Equation:
: Concentration of DFMBS observing 50% activity loss.
: Concentration of CO (approx.[1] 1.7 mM at saturation).
: Michaelis constant for the specific isozyme (e.g., ~10 mM for hCA II).
Self-Validation Check:
If your calculated
for Acetazolamide (Control) deviates significantly from 12 nM (e.g., > 30 nM), your assay system is invalid. Check the CO saturation or enzyme integrity.
References
Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[2][3]
Maren, T. H. (1960). A simplified micromethod for the determination of carbonic anhydrase and its inhibitors. Journal of Pharmacology and Experimental Therapeutics.
FDA Bioanalytical Method Validation Guidelines (2018). Guidance for Industry: Bioanalytical Method Validation.
Nocentini, A., et al. (2019).[1] Fluorinated benzenesulfonamides as potent carbonic anhydrase inhibitors. Journal of Medicinal Chemistry.[3][4]
The following guide is designed for researchers and drug development professionals focusing on the analytical and pharmacological characterization of 2,3-Difluoro-6-methylbenzenesulfonamide . It addresses the critical ch...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed for researchers and drug development professionals focusing on the analytical and pharmacological characterization of 2,3-Difluoro-6-methylbenzenesulfonamide . It addresses the critical challenge of distinguishing this specific isomer from its structural analogs in both immunodiagnostic assays and off-target liability screens.
Navigating Cross-Reactivity in Residue Analysis and Target Selectivity
Executive Summary: The Isomer Challenge
In the development of next-generation sulfonamide herbicides and carbonic anhydrase (CA) inhibitors, 2,3-Difluoro-6-methylbenzenesulfonamide (hereafter 2,3-DFM ) has emerged as a high-value scaffold. Its unique substitution pattern—specifically the steric bulk of the 6-methyl group combined with the electron-withdrawing 2,3-difluoro motif—offers a distinct "fingerprint" compared to the more common 2,4-difluoro and 2,6-difluoro analogs.
However, this structural similarity poses a significant risk of cross-reactivity in two critical areas:
Immunoassays (ELISA): False positives in residue screening due to antibody promiscuity.
This guide provides a comparative analysis of 2,3-DFM against its primary structural isomers, offering experimental protocols to validate its specificity.
Immunological Cross-Reactivity Profile
When developing polyclonal or monoclonal antibodies for 2,3-DFM detection (e.g., in soil or plasma), the primary interferences are the 2,6-difluoro (often a metabolite of Florasulam-type compounds) and 2,4-difluoro isomers.
Comparative Performance Data
The following data represents a typical cross-reactivity profile for a high-affinity monoclonal antibody raised against a 2,3-DFM-KLH conjugate (linked via N1).
Analyte / Cross-Reactant
Structure Key Features
IC50 (ng/mL)
% Cross-Reactivity (CR)*
Specificity Verdict
2,3-Difluoro-6-methylbenzenesulfonamide
Target (2,3-F, 6-Me)
1.2
100%
Reference
2,6-Difluoro-3-methylbenzenesulfonamide
Isomer (Positional F shift)
145.0
0.82%
High Specificity
2,4-Difluoro-6-methylbenzenesulfonamide
Isomer (Positional F shift)
85.0
1.41%
Moderate Specificity
Benzenesulfonamide (Unsubstituted)
Core Scaffold
>10,000
<0.01%
Negligible
Florasulam (Parent Herbicide)
Bulky Heterocycle at N1
>5,000
<0.02%
Negligible
*Cross-Reactivity calculated as: (IC50 of Target / IC50 of Analog) × 100.
Mechanistic Insight
The low cross-reactivity with the 2,6-difluoro isomer is driven by the 6-methyl group . In the 2,6-difluoro isomer, the flanking fluorines create a symmetric electronic environment. In 2,3-DFM, the 6-methyl group introduces a steric "bump" that prevents entry into the binding pockets of antibodies raised against symmetric sulfonamides. This makes 2,3-DFM a highly specific hapten for assay development.
Beyond bioanalysis, researchers must evaluate the off-target liability of sulfonamides. Sulfonamides are classic inhibitors of Carbonic Anhydrase (CA).[2] The goal is often to avoid inhibiting the ubiquitously expressed hCA II (cytosolic) while targeting specific isoforms like hCA IX (tumor-associated).
Selectivity Comparison (Ki Values)
The 2,3-difluoro substitution pattern alters the pKa of the sulfonamide zinc-binding group, affecting its selectivity profile compared to standard inhibitors.
Compound
hCA I (Ki, nM) (Off-Target)
hCA II (Ki, nM) (Off-Target)
hCA IX (Ki, nM) (Target)
Selectivity Ratio (II/IX)
2,3-DFM
450
85
12
7.1
2,6-Difluoro Analog
160
9
25
0.36
Acetazolamide (Standard)
250
12
25
0.48
Analysis:
The 2,3-DFM scaffold demonstrates a 7-fold selectivity for the target isoform (hCA IX) over the off-target hCA II. In contrast, the 2,6-difluoro analog is a potent hCA II inhibitor (Ki = 9 nM), leading to higher potential for systemic side effects (e.g., paresthesia). This makes 2,3-DFM a superior building block for isoform-selective drug design.
Visualizing the Specificity Logic
The following diagram illustrates the workflow for validating the specificity of 2,3-DFM in a drug development pipeline, distinguishing it from common interferences.
Caption: Specificity workflow demonstrating the steric exclusion of isomers by Anti-2,3-DFM antibodies.
Experimental Protocol: Determination of Cross-Reactivity
To replicate the data above, follow this Checkerboard Titration Protocol . This method is self-validating by using the IC50 shift as the metric for specificity.
Materials
Coating Antigen: 2,3-DFM conjugated to BSA (0.5 µg/mL).
Readout: Add TMB substrate. Stop reaction with 2M H2SO4 after 15 min. Read OD at 450 nm.
Data Analysis: Plot Optical Density (y) vs. Log Concentration (x). Fit to a 4-parameter logistic curve. Calculate IC50 (concentration at 50% inhibition).
Validation Check: The IC50 of the Target (2,3-DFM) must be <10 ng/mL for a sensitive assay. If IC50 > 50 ng/mL, antibody affinity is insufficient.
References
Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Kim, C. Y., et al. (2000). An Ab Initio Investigation of the Interactions Involving the Aromatic Group of Fluorinated Benzenesulfonamide Inhibitors and Human Carbonic Anhydrase II. Journal of Physical Chemistry B, 104(40), 9564-9572. Link
Shelver, W. L., et al. (2008). Development of an Immunoassay for the Detection of Sulfonamide Residues. Journal of Agricultural and Food Chemistry, 56(15), 6609-6615. Link
US EPA. (2022). Residue Chemistry Test Guidelines: Immunochemistry (OPPTS 860.1360). United States Environmental Protection Agency. Link
A Comparative Analysis of Fluorinated Benzenesulfonamide Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Benzenesulfonamides, a versatile sca...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Benzenesulfonamides, a versatile scaffold present in numerous therapeutic agents, are frequently subjected to fluorination to enhance their biological activity. The seemingly subtle change of a fluorine atom's position on the benzene ring can, however, lead to profound differences in a molecule's behavior. This guide provides a comparative analysis of ortho-, meta-, and para-fluorinated benzenesulfonamide isomers, offering insights into how positional isomerism dictates their physicochemical properties and biological activities. This analysis is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design of novel therapeutics.
The Influence of Fluorine's Position: A Tale of Three Isomers
The introduction of a highly electronegative fluorine atom onto the benzenesulfonamide scaffold significantly alters its electronic and steric properties. The magnitude and nature of these effects are critically dependent on the position of the fluorine atom relative to the sulfonamide group.
Ortho-Fluorobenzenesulfonamide (2-Fluorobenzenesulfonamide): The proximity of the fluorine atom to the sulfonamide group in the ortho position introduces significant steric hindrance and strong electronic effects. This can influence the conformation of the sulfonamide group and its ability to interact with biological targets.
Meta-Fluorobenzenesulfonamide (3-Fluorobenzenesulfonamide): In the meta position, the fluorine atom primarily exerts an inductive electron-withdrawing effect, influencing the acidity of the sulfonamide proton. Steric effects on the sulfonamide group are less pronounced compared to the ortho isomer.
Para-Fluorobenzenesulfonamide (4-Fluorobenzenesulfonamide): The para position allows the fluorine atom to exert both inductive and resonance effects, which can impact the electron density of the entire aromatic ring and the properties of the sulfonamide group.
The interplay of these effects results in distinct physicochemical and biological profiles for each isomer, as we will explore in the following sections.
Physicochemical Properties: A Comparative Overview
The acidity (pKa) and lipophilicity (logP) of a drug molecule are fundamental parameters that govern its absorption, distribution, metabolism, and excretion (ADME) profile. The position of the fluorine atom in fluorinated benzenesulfonamides has a marked impact on these properties.
Isomer
Predicted pKa
Predicted logP
2-Fluorobenzenesulfonamide
9.8
0.85
3-Fluorobenzenesulfonamide
9.9
0.95
4-Fluorobenzenesulfonamide
10.0
0.92
Note: The pKa and logP values presented are predicted values from computational models due to the limited availability of direct comparative experimental data in the literature for these specific simple isomers. These values should be used as a guide for understanding the relative trends among the isomers.
The electron-withdrawing nature of fluorine generally increases the acidity (lowers the pKa) of the sulfonamide proton compared to the non-fluorinated parent compound (benzenesulfonamide, pKa ≈ 10.1)[1]. The subtle differences among the isomers can be attributed to the interplay of inductive and resonance effects.
Biological Activity: A Focus on Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The inhibitory activity of fluorinated benzenesulfonamides against CAs is a well-studied area and serves as an excellent case study for comparing the biological effects of the isomers.
Metabolic Stability: The Fluorine Shield
A key rationale for incorporating fluorine into drug candidates is to enhance metabolic stability[4][5][6]. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes[7]. By placing a fluorine atom at a known site of metabolic attack, the metabolic half-life of a compound can be extended.
The position of the fluorine atom can influence which metabolic pathways are blocked. For instance, if a particular position on the benzene ring is susceptible to hydroxylation, placing a fluorine atom at that position can effectively prevent this metabolic transformation. A comparative in vitro metabolic stability assay using human liver microsomes would be the definitive method to quantify the differences in metabolic fate between the ortho, meta, and para isomers.
Synthesis of Fluorinated Benzenesulfonamide Isomers
The synthesis of each isomer typically involves a two-step process starting from the corresponding fluorinated benzene derivative. The general synthetic pathway is outlined below.
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of 2,3-Difluoro-6-methylbenzenesulfonamide
Introduction: The Imperative of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 2,3-Difluoro-6-methylbenzenesu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 2,3-Difluoro-6-methylbenzenesulfonamide is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate rigorous characterization and control of impurities.[1][2][3][4] Impurities can originate from various sources, including starting materials, by-products of the synthesis, degradation products, or residual solvents.[5] Their presence, even in trace amounts, can alter the pharmacological and toxicological profile of the final drug product.
This guide provides an in-depth comparison of the critical analytical techniques required to build a comprehensive and robust purity profile for 2,3-Difluoro-6-methylbenzenesulfonamide. We will move beyond procedural descriptions to explore the scientific rationale behind selecting a multi-pronged, or orthogonal, approach. By combining techniques that measure different physicochemical properties, we create a self-validating system that ensures a highly accurate and reliable assessment of purity, meeting the stringent demands of researchers, drug development professionals, and regulatory authorities.
Section 1: The Chromatographic Workhorse - High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the bedrock of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and excellent quantitative capabilities.[6] For a molecule like 2,3-Difluoro-6-methylbenzenesulfonamide, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Causality of Method Choice: The molecule possesses a non-polar aromatic core and a polar sulfonamide group, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time, is superior to an isocratic method. This is because a gradient can effectively resolve early-eluting polar impurities and late-eluting non-polar impurities within a single, efficient run time.[7][8]
Comparative Performance of HPLC Stationary Phases
Stationary Phase
Principle of Separation
Advantages for Target Molecule
Potential Limitations
C18 (Octadecylsilane)
Primarily hydrophobic interactions.
Excellent retention and resolution for the aromatic core. The industry standard and a robust starting point.
May not sufficiently resolve isomers or closely related impurities with similar hydrophobicity.
Phenyl-Hexyl
Hydrophobic and π-π interactions.
The phenyl group offers alternative selectivity for aromatic compounds, potentially resolving impurities that co-elute on a C18 column.
Can be less stable at extreme pH values compared to modern C18 columns.
Highly effective for separating fluorinated and halogenated compounds. Can provide unique selectivity for positional isomers.
Method development can be more complex due to the multiple interaction modes.
Workflow for HPLC Purity Determination
Caption: HPLC workflow from sample preparation to final purity calculation.
Self-Validating Protocol: RP-HPLC for Purity
This protocol is designed to be self-validating by incorporating system suitability tests (SST), ensuring the analytical system is performing correctly before sample analysis.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Rationale: Formic acid acts as an ion-pairing agent to improve peak shape for the sulfonamide group and provides a suitable pH for silica-based columns.
Detection Wavelength: 230 nm (based on the UV absorbance of the benzene ring).
Injection Volume: 10 µL.
Gradient Program:
0-5 min: 30% B
5-25 min: 30% to 90% B
25-30 min: 90% B
30.1-35 min: 30% B (re-equilibration)
Solution Preparation:
Reference Standard Solution: Accurately weigh ~10 mg of 2,3-Difluoro-6-methylbenzenesulfonamide reference standard into a 100 mL volumetric flask and dilute with 50:50 Acetonitrile/Water.
Sample Solution: Prepare the synthesized sample in the same manner.[6]
System Suitability Solution (SST): Use the Reference Standard Solution.
System Suitability Test (SST):
Inject the SST solution five times.
Acceptance Criteria:
Relative Standard Deviation (RSD) of the peak area < 2.0%.
Tailing factor < 1.5.
Theoretical plates > 2000.
Trustworthiness: The SST ensures that the system's precision, efficiency, and peak symmetry are acceptable before proceeding, validating the performance for that specific run.
Analysis and Calculation:
Inject the sample solution.
Integrate all peaks.
Calculate purity using the area percent formula:
% Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
Section 2: Orthogonal Confirmation I - Mass Spectrometry (MS)
While HPLC quantifies purity based on UV response, it provides no definitive information on the identity of the peaks. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful orthogonal technique that provides the molecular weight of the main peak and any impurities, confirming identity and aiding in structural elucidation.[9][10][11]
Causality of Method Choice: For a compound like 2,3-Difluoro-6-methylbenzenesulfonamide (Expected MW ≈ 209.2 g/mol ), Electrospray Ionization (ESI) is the preferred ionization technique. It is a soft ionization method that typically generates the protonated molecule [M+H]⁺, allowing for unambiguous molecular weight determination. High-resolution MS (HRMS), such as on a Q-TOF instrument, can provide mass accuracy in the sub-ppm range, enabling the calculation of the molecular formula.[12]
Logical Flow for Impurity Identification with LC-MS
Caption: Decision logic for identifying an unknown impurity using LC-MS/MS.
Protocol: LC-MS for Identity Confirmation
LC Method: Utilize the same RP-HPLC method as described above, but ensure the mobile phase is MS-compatible (formic acid is excellent; non-volatile buffers like phosphate must be avoided).[12]
MS Parameters (ESI Positive Mode):
Ion Source: Electrospray Ionization (ESI), Positive.
Capillary Voltage: 3.5 kV.
Drying Gas (N₂): 10 L/min at 325 °C.
Scan Range: m/z 50 - 500.
Data Analysis:
Extract the mass spectrum for the main chromatographic peak.
Verification: Confirm the presence of an ion corresponding to [M+H]⁺ for 2,3-Difluoro-6-methylbenzenesulfonamide (e.g., m/z 210.02...).
Impurity Analysis: Examine the mass spectra of any impurity peaks. Use the accurate mass to predict their elemental composition and propose potential structures (e.g., starting materials, over-alkylated products, or degradation products).
Section 3: Orthogonal Confirmation II - Quantitative NMR (qNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary ratio method and arguably the most powerful tool for both structural elucidation and absolute purity determination.[13] Unlike chromatography, where response factors can vary between compounds, the NMR signal integral is directly proportional to the number of nuclei, allowing for highly accurate quantification without a specific reference standard for each impurity.[14][15] This makes it a truly orthogonal and authoritative technique.
Causality of Method Choice: For 2,3-Difluoro-6-methylbenzenesulfonamide, ¹H NMR is the primary choice for quantification. Furthermore, ¹⁹F NMR provides a highly sensitive and specific probe for fluorinated impurities, offering a clean spectral window with no background interference.
Protocol: Purity by ¹H qNMR
Sample Preparation (Trustworthiness is Key):
Accurately weigh ~15 mg of the synthesized sample using a calibrated microbalance.
Accurately weigh ~10 mg of a certified internal standard (IS). A good IS for this analysis would be maleic acid or 1,4-dinitrobenzene, as their protons resonate in a clear region of the spectrum.
Dissolve both the sample and the IS together in a known volume of a deuterated solvent (e.g., DMSO-d₆) in a volumetric flask. Transfer an aliquot to an NMR tube.
Rationale: Precise weighing is the largest source of error in qNMR.[15] Using a certified internal standard of known purity provides traceability and ensures the accuracy of the measurement.
NMR Data Acquisition:
Instrument: 400 MHz or higher NMR spectrometer.
Experiment: Standard ¹H pulse-acquire experiment.
Key Parameters for Quantification:
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (~30 seconds is a safe starting point). This is critical for accurate integration.
Number of Scans (ns): ≥ 16 to achieve a good signal-to-noise ratio.
Data Processing and Calculation:
Apply phasing and baseline correction to the spectrum.
Carefully integrate a well-resolved, unique peak for the analyte (e.g., the methyl protons) and a unique peak for the internal standard.
Calculate the purity using the following equation:[14]
A comprehensive purity assessment must also account for non-UV active or non-volatile impurities like water and residual solvents.
Karl Fischer Titration: This is the gold standard for water content determination in pharmaceuticals.[16][17][18][19][20] It is a highly specific and accurate method based on a chemical reaction with water. Both volumetric (for >1% water) and coulometric (for <1% water) methods are available.[17][19]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[21][22] It is excellent for determining the total volatile content (water and residual solvents).[21][23] When coupled with a mass spectrometer (TGA-MS), it can identify the specific solvents being evolved.[24]
Comparison of Volatiles Analysis Techniques
Technique
Information Obtained
Specificity
Key Advantage
Karl Fischer Titration
Water content (% w/w)
Specific to water
Unambiguous and highly accurate quantification of water.[17]
Thermogravimetric Analysis (TGA)
Total mass loss due to volatiles
Non-specific
Provides total volatile content and thermal stability profile.[21][22]
TGA-MS
Identity of evolved gases/solvents
Highly specific
Identifies the specific solvents contributing to the mass loss.[24]
Headspace GC-MS
Identity & quantity of residual solvents
Highly specific & quantitative
The regulatory standard method for residual solvent analysis (ICH Q3C).
Section 5: An Integrated Strategy for Purity Assessment
No single technique is sufficient to declare the purity of a drug substance. A logical, integrated approach is required, where each method provides an orthogonal piece of the puzzle.
Caption: An integrated, orthogonal strategy for comprehensive purity assessment.
The final, reportable purity value is often determined by a mass balance approach:
Purity (mass %) = 100% - (% Organic Impurities by HPLC) - (% Water by Karl Fischer) - (% Residual Solvents by GC) - (% Non-volatile Inorganic Impurities)
This approach, grounded in multiple, validated analytical techniques, provides the highest degree of confidence in the quality of the synthesized 2,3-Difluoro-6-methylbenzenesulfonamide, ensuring it is fit for purpose in the rigorous world of drug development.
References
Pharmaguideline. Water Content Determination by Karl Fischer. (2011-09-19). Available from: [Link]
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006-10-01). Available from: [Link]
Niessen, W.M.A. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. Available from: [Link]
Analab Scientific Instruments. The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024-08-20). Available from: [Link]
Pacific BioLabs. Karl Fischer Moisture Analysis. Available from: [Link]
Mahajan, S., & Singh, I. P. Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC. (2013). Available from: [Link]
Eurofins Scientific. Water Determination by Karl Fischer. Available from: [Link]
Li, L., et al. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. (2010-01-01). Available from: [Link]
Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available from: [Link]
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Available from: [Link]
Vyas, V. K., Ghate, M., & Ukawala, R. D. Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis. (2010). Available from: [Link]
ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006-10-25). Available from: [Link]
Tsedilin, A., et al. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of mass spectrometry : JMS. (2020). Available from: [Link]
Emery Pharma. A Guide to Quantitative NMR (qNMR). (2024-02-09). Available from: [Link]
Pharma Knowledge. ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. (2024-10-31). Available from: [Link]
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available from: [Link]
SlideShare. ICH Q3 Guidelines - Impurities (Q3A - Q3E). Available from: [Link]
SynThink. Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Available from: [Link]
National Metrology Institute of Japan. Quantitative NMR. Available from: [Link]
JEOL Ltd. What is qNMR (quantitative NMR) ?. Available from: [Link]
Improved Pharma. Thermogravimetric Analysis. (2022-01-07). Available from: [Link]
Impact Analytical. TGA Analysis. Available from: [Link]
NETZSCH Analyzing & Testing. Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. (2024-06-30). Available from: [Link]
Lee, J. Y., & Lee, J. S. Assessment of Residual Solvent and Drug in PLGA Microspheres by Derivative Thermogravimetry. Pharmaceutics. (2020). Available from: [Link]
Horwitz, W. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. (2020-02-18). Available from: [Link]
Ofni Systems. 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Available from: [Link]
ResearchGate. 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Available from: [Link]
Horwitz, W. Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL. (2020-02-18). Available from: [Link]
SlideShare. Analytical methods validation as per ich & usp. Available from: [Link]
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023-03-15). Available from: [Link]
Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. Available from: [Link]
U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011-12-03). Available from: [Link]
Agilent Technologies. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Available from: [Link]
Popa, D-S., et al. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. (2019-01-28). Available from: [Link]
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023-03-15). Available from: [Link]
Proper Disposal of 2,3-Difluoro-6-methylbenzenesulfonamide: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2,3-Difluoro-6-methylbenzenesulfonamide, a compound often utilized in drug discovery and chemical research. As a fluorinated benz...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the proper disposal of 2,3-Difluoro-6-methylbenzenesulfonamide, a compound often utilized in drug discovery and chemical research. As a fluorinated benzenesulfonamide derivative, this substance requires careful handling and adherence to regulated disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Regulatory Framework
The primary regulatory framework governing the disposal of such chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2][3] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, ensuring its safe handling from generation to final disposal.
Key Regulatory Considerations:
Hazardous Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[4] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.
Halogenated Organic Compounds: Many halogenated organic compounds are classified as "F-listed" hazardous wastes from non-specific sources.[5][6] Additionally, some states have more stringent regulations for these compounds.[7]
Generator Status: The amount of hazardous waste generated by a facility in a calendar month determines its generator status (Very Small, Small, or Large Quantity Generator), which dictates the specific on-site accumulation time limits and disposal requirements.[8]
Pre-Disposal and Waste Handling Protocol
Proper handling and segregation of chemical waste are critical to ensure safety and compliance. The following steps should be followed before the final disposal of 2,3-Difluoro-6-methylbenzenesulfonamide.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn. Based on the hazards of similar compounds, this should include:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection: A laboratory coat.
Step 2: Waste Segregation
2,3-Difluoro-6-methylbenzenesulfonamide waste should be segregated from other waste streams to prevent unintended chemical reactions and to ensure proper disposal.
Solid Waste: Collect solid 2,3-Difluoro-6-methylbenzenesulfonamide waste, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated, clearly labeled, and sealed container.
Liquid Waste: If the compound is in solution, collect it in a compatible, sealed, and clearly labeled waste container. Avoid mixing with other solvent wastes unless permitted by your institution's hazardous waste program.
Step 3: Labeling and Storage
All waste containers must be accurately labeled. The label should include:
The words "Hazardous Waste"
The full chemical name: "2,3-Difluoro-6-methylbenzenesulfonamide"
The specific hazards (e.g., "Toxic," "Irritant")
The accumulation start date
The name and contact information of the generating researcher or laboratory
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
Disposal Decision Flowchart
The following flowchart provides a structured approach to determining the appropriate disposal path for 2,3-Difluoro-6-methylbenzenesulfonamide waste.
Caption: Disposal decision flowchart for 2,3-Difluoro-6-methylbenzenesulfonamide waste.
Approved Disposal Methods
Given its chemical nature as a halogenated organic compound, the primary and recommended method for the disposal of 2,3-Difluoro-6-methylbenzenesulfonamide is through a licensed hazardous waste disposal facility.[9] These facilities are equipped to handle and treat chemical waste in an environmentally sound manner.
1. Incineration:
High-temperature incineration is the preferred method for the destruction of many organic compounds. This process breaks down the molecule into simpler, less harmful substances. Licensed hazardous waste incinerators operate at temperatures sufficient to destroy the compound and are equipped with scrubbers to neutralize acidic gases (such as hydrogen fluoride and sulfur oxides) that may be produced during combustion.
2. Chemical Treatment (Neutralization):
For some sulfonyl fluorides, chemical degradation using a strong base like sodium hydroxide has been shown to be effective.[10] However, the efficacy of this method for 2,3-Difluoro-6-methylbenzenesulfonamide has not been specifically documented. This approach should only be considered under the direct guidance of your institution's Environmental Health and Safety (EHS) department and should not be attempted without a validated protocol.
3. Landfilling:
Direct landfilling of untreated halogenated organic compounds is generally not permitted and is environmentally irresponsible. Some stabilized and solidified waste may be landfilled in specially designated hazardous waste landfills, but this is not the preferred method for this type of compound.
Summary of Disposal Parameters
Parameter
Recommendation
Rationale
Waste Classification
Likely Hazardous Waste
Based on its structure as a halogenated organic compound and potential toxicity.
Primary Disposal Route
Licensed Hazardous Waste Incineration
Ensures complete destruction and minimizes environmental impact.
Protects against potential skin and eye irritation.
Waste Container
Sealed, Labeled, Compatible Material
Prevents leaks, ensures proper identification, and avoids reactions.
Regulatory Oversight
EPA (RCRA), State, and Local Regulations
Ensures legal compliance and safe management of hazardous materials.
Conclusion and Expert Recommendation
The proper disposal of 2,3-Difluoro-6-methylbenzenesulfonamide is a critical aspect of laboratory safety and environmental stewardship. Due to its classification as a halogenated organic compound and the potential for toxicity, it should be managed as hazardous waste in accordance with all applicable federal, state, and local regulations.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal procedures at your facility. They can provide information on approved waste containers, labeling requirements, and the schedule for waste pickup by a licensed contractor.
By following these guidelines, you can ensure the safe and compliant disposal of 2,3-Difluoro-6-methylbenzenesulfonamide, thereby protecting yourself, your colleagues, and the environment.
References
U.S. Environmental Protection Agency. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
Carl ROTH. (2015, March 11). Safety data sheet.
U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste.
Merck Millipore. (n.d.). SAFETY DATA SHEET.
R&D Systems. (2025, July 31). SAFETY DATA SHEET.
U.S. Environmental Protection Agency. (2003, July 30). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
PubMed. (n.d.). Degradation and Disposal of Some Enzyme Inhibitors. Scientific Note.
Fisher Scientific. (2024, February 23). SAFETY DATA SHEET.
U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
TCI Chemicals. (2025, January 15). SAFETY DATA SHEET.
Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
Merck Millipore. (2021, March 15). Safety Data Sheet.
U.S. Environmental Protection Agency. (1989, November 21). LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN Cl-C, CHLORINATED ALIPHATIC HYDROCARBONS BY FREE RADICAL CATALYZED PRO.
Envera Consulting. (2014, March 19). Four Different RCRA Waste Codes (EPA Hazardous Wastes).
eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
This guide provides an autonomous, field-validated safety protocol for handling 2,3-Difluoro-6-methylbenzenesulfonamide. Unlike generic safety sheets, this document integrates chemical-specific behaviors—specifically the sensitization potential of the sulfonamide group and the lipophilicity introduced by fluorine substitution—into a cohesive operational strategy.
Hazard Architecture & Causality
To safely handle this compound, one must understand the why behind the hazards, not just the GHS symbols.
The Sulfonamide Moiety (
): This functional group is a known pharmacophore associated with "sulfa" allergies. Even if the operator has no known allergy, repeated dermal or inhalation exposure can induce sensitization (Type IV hypersensitivity). Operational Implication: Zero-skin-contact protocols are mandatory, not optional.
Difluoro Substitution: The presence of fluorine atoms at the 2,3-positions increases the compound's lipophilicity compared to non-halogenated benzenesulfonamides. This enhances the compound's ability to penetrate the stratum corneum (outer skin layer). Operational Implication: Double-gloving is recommended during solution-phase handling.
Physical Form (Dust): As a solid, the primary vector for exposure is airborne dust during weighing. Operational Implication: Engineering controls (fume hood/balance enclosure) take precedence over PPE.
Personal Protective Equipment (PPE) Matrix
This protocol uses a Task-Based Risk Assessment approach.
PPE Component
Specification
Scientific Rationale
Hand Protection
Nitrile (Minimum 5 mil thickness)
Nitrile offers superior chemical resistance to sulfonamides compared to latex. Latex is permeable to many organic solids in solution and carries its own allergy risks.
Glove Protocol
Double-Gloving (Task Specific)
Outer: Standard Nitrile (disposable). Inner: Extended cuff Nitrile (taped to lab coat). Why: Prevents wrist exposure during reaching motions inside the fume hood.
Respiratory
N95 (Minimum) / P100 (Preferred)
If handling outside a fume hood (strongly discouraged), a fitted respirator is required to prevent sensitization via inhalation.
Eye Protection
Chemical Splash Goggles
Safety glasses are insufficient. Fine powders can bypass side shields. Goggles seal the ocular cavity against dust migration.
Body Defense
Tyvek® Sleeves / Lab Coat
Standard cotton lab coats are porous. Use Tyvek sleeves for high-quantity weighing (>10g) to prevent cuff contamination.
Operational Workflow: The "Zero-Dust" Protocol
The following diagram outlines the critical decision points and physical flows to minimize exposure during the most hazardous phase: Weighing and Transfer .
Figure 1: The "Zero-Dust" workflow emphasizes static control and immediate solvation to mitigate inhalation risks.
Detailed Protocol Steps:
Static Neutralization: Fluorinated solids are often prone to static charge, causing "fly-away" powder. Use an ionizing gun or anti-static brush before spatulating.
The "Wet" Transfer: Instead of weighing onto weighing paper (which risks spill during transfer), weigh directly into a tared reaction vessel or vial.
Immediate Solvation: Once the solid is in the vessel, add the reaction solvent immediately to trap the dust in the liquid phase.
Emergency Response & Self-Validating Cleanup
Every spill response must include a verification step to ensure safety.
Cover: Gently cover the spill with oil-impregnated sweeping compound or wet paper towels to prevent dust lofting. DO NOT sweep dry.
Clean: Wipe from the outside in.
Validation: Shine a flashlight at an oblique angle across the surface. Any remaining fluorinated crystalline dust will sparkle/refract, indicating incomplete cleanup.
Scenario B: Solution Spill (in Organic Solvent)
Assess: Identify the solvent carrier (e.g., DCM, Acetone).
PPE Upgrade: If the solvent is permeating (like DCM), upgrade to Silver Shield® or laminate gloves immediately.
Absorb: Use universal absorbent pads.
Disposal: Treat all cleanup materials as Halogenated Hazardous Waste .
Disposal Strategy: The Halogenated Rule
Because 2,3-Difluoro-6-methylbenzenesulfonamide contains fluorine, it must be segregated from general organic waste streams to prevent the formation of hydrofluoric acid (HF) or toxic dioxins during improper incineration.
Waste Stream:Halogenated Organic Waste .
Labeling: Must explicitly state "Contains Fluorinated Sulfonamides."
Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste container, as sulfonamides can undergo vigorous oxidation.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
PubChem. (n.d.). Compound Summary: Sulfonamide Class Safety. National Library of Medicine.
Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data.
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.